2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Description
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Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407582 | |
| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4750-91-8 | |
| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CAS No. 4750-91-8)
Abstract: This document provides a comprehensive technical overview of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a key organic compound with significant applications in research and pharmaceutical development. We will explore its fundamental physicochemical properties, outline its synthetic pathway, delve into its chemical reactivity, and discuss its current and potential applications. This guide is intended for researchers, chemists, and professionals in the drug discovery and development sectors who require a detailed understanding of this versatile molecule. The CAS number for this compound is 4750-91-8.[1][2][3][4]
Compound Identification and Physicochemical Profile
This compound is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with a chloro group, a nitro group, and a diethylsulfonamide moiety.[1] These functional groups dictate its chemical behavior and biological activity.
The core properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 4750-91-8 | [1][2][3] |
| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |
| Molecular Formula | C10H13ClN2O4S | [1][2][4] |
| Molecular Weight | 292.74 g/mol | [1][2] |
| Appearance | Yellow crystalline solid; Off-white to brown solid | [1][4] |
| Melting Point | 78.5 - 79.5 °C | [1][4] |
| Topological Polar Surface Area | 91.6 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Chemical Structure Visualization
The 2D structure of the molecule highlights the spatial arrangement of its key functional groups.
Caption: General synthetic pathway for the target compound.
Protocol Insights
-
Nitration: The initial step involves the nitration of a suitable benzenesulfonamide starting material to introduce the nitro group. The strong electron-withdrawing nature of the sulfonamide group directs the incoming nitro group primarily to the meta-position.
-
Chlorination: Following nitration, a chlorination reaction introduces the chlorine atom. The specific position is governed by the directing effects of both the sulfonamide and the newly added nitro group.
-
Alkylation: The final step is the N-alkylation of the sulfonamide nitrogen with diethylamine to yield this compound. [1] This sequence is a robust method for producing the desired isomer with high purity. [1]
Chemical Reactivity and Mechanistic Profile
The utility of this compound as a research chemical and building block stems from its distinct reactive sites. The interplay between the electron-withdrawing nitro and sulfonyl groups and the displaceable chloro group defines its reactivity.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, positioned ortho to the powerful electron-withdrawing sulfonyl group, is activated towards nucleophilic attack. This makes it a valuable substrate for synthesizing a variety of derivatives by displacing the chloride with other functional groups (e.g., amines, alkoxides).
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using standard reducing agents (e.g., Sn/HCl, H2/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can serve as a precursor for synthesizing amides, ureas, and other structures with potential biological activity.
-
Acid-Base Chemistry: The sulfonamide group itself is weakly acidic and can participate in proton transfer reactions. [1]
Reactivity Hotspot Diagram
Caption: Key reactive sites on the molecule.
Applications in Scientific Research and Development
This compound is not an end-product therapeutic but serves as a crucial intermediate and research tool. [1]Its applications are primarily concentrated in synthetic chemistry and early-stage drug discovery.
Use as a Chemical Intermediate
The compound is an important intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. [5]The ability to selectively modify the chloro and nitro groups allows for the construction of diverse molecular scaffolds. For example, the related compound 5-nitro-2-chlorobenzenesulfonyl chloride is a key intermediate for acid dyes. [5]
Role in Drug Discovery and Chemical Biology
-
Proteomics and Biochemical Assays: It is utilized as a reagent in research settings, including proteomics. [1]Its specific structure may allow it to act as a probe or labeling agent for certain proteins.
-
Antimicrobial Research: The molecule has been investigated for its biological activity, particularly as a potential antimicrobial agent against specific bacterial strains. [1]The broader class of chloro-nitro aromatic compounds, including derivatives of 2-chloro-5-nitrobenzoic acid, has shown promise as next-generation antibacterials, with activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). [6][7]* Metabolic Pathway Interaction: Studies indicate that this compound can bind to proteins involved in metabolic pathways. [1]This interaction can influence enzymatic activities, making it a compound of interest for pharmacological studies aimed at modulating cellular responses. [1]
Safety and Handling Considerations
As with any laboratory chemical, proper safety protocols must be observed. The hazards associated with this compound can be inferred from its constituent functional groups.
-
Sulfonamides: This class of compounds is known to cause allergic reactions in susceptible individuals. [1]* Chlorinated Nitroaromatics: These compounds are often toxic and may have carcinogenic potential. [1] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS No. 4750-91-8) is a well-characterized organic compound with significant value in synthetic chemistry and biomedical research. Its defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for creating novel molecules. Its demonstrated biological activity, particularly in the antimicrobial sphere, underscores its potential as a scaffold for future drug development efforts. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their work.
References
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Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro- - LookChem. [Link]
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This compound Suppliers - LookChem. [Link]
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2-Chloro-5-nitrobenzenesulfonamide - PubChem. [Link]
- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google P
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google P
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Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[1][3]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity - JOCPR. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]
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- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide molecular weight
An In-Depth Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Introduction
This compound is a synthetic organic compound featuring a multi-substituted benzene ring. Its structure is characterized by the presence of a sulfonamide group with two ethyl substituents on the nitrogen, a chloro group, and a nitro group. This combination of functional groups makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the sulfonamide moiety, a well-known pharmacophore, suggests potential biological activity, while the chlorinated and nitrated aromatic ring provides reactive sites for further chemical modification.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, a validated synthesis protocol with mechanistic insights, potential applications, and essential safety and handling procedures for this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its application in experimental design, including solubility testing, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1][2][3] |
| Molecular Weight | 292.74 g/mol | [1][2][3] |
| CAS Number | 4750-91-8 | [1][2][4] |
| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78.5 - 79.5 °C | [1] |
| Topological Polar Surface Area | 91.6 Ų | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process involving standard organic transformations. The general strategy involves the nitration of a suitable benzenesulfonamide precursor, followed by chlorination and finally alkylation.[1] An efficient and logical pathway is outlined below.
Proposed Synthesis Workflow
The following diagram illustrates a common synthetic route, starting from 2-chloro-5-nitrobenzenesulfonyl chloride, which is a commercially available or readily synthesized intermediate. This approach simplifies the process by introducing the chloro and nitro groups at an early stage.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine.
Materials:
-
2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)
-
Diethylamine (2.2 eq)
-
Pyridine (as solvent and base) or Dichloromethane (DCM) as solvent with Triethylamine (2.5 eq) as base
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Slowly add triethylamine (2.5 eq) to the cooled solution, followed by the dropwise addition of diethylamine (2.2 eq). The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure this compound.
Rationale and Mechanistic Insights
The core of this synthesis is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.
-
Causality of Reagent Choice: Diethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine or pyridine serves as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive, thereby driving the reaction to completion.
-
Self-Validation: The protocol is self-validating through the work-up process. The acid wash removes excess amines (diethylamine and triethylamine), while the bicarbonate wash removes any residual acidic impurities. The final purity is confirmed by analytical methods such as NMR spectroscopy and melting point determination, which should match the values reported in the literature.[1]
Applications in Research and Development
The unique combination of functional groups in this compound makes it a valuable molecule in several scientific domains.
-
Pharmaceutical Development: As a sulfonamide derivative, it is investigated for potential antimicrobial properties.[1] Its structure allows for interaction with biological targets, particularly proteins involved in metabolic pathways, making it a candidate for further pharmacological studies.[1]
-
Synthetic Intermediate: It serves as a versatile building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This makes it a key intermediate for creating more complex molecules for agrochemicals, dyes, and pharmaceuticals.[4][5]
-
Research Reagent: In laboratory settings, it is used as a reagent in proteomics and various biochemical assays where its specific reactivity or structure is leveraged for probing biological systems.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The hazards are associated with its chemical class.
-
Potential Hazards:
-
Sulfonamides: Can cause allergic reactions in susceptible individuals.[1]
-
Chlorinated Nitroaromatics: This class of compounds can be toxic and may have carcinogenic potential.[1]
-
Skin and Eye Irritation: Similar compounds are known to cause serious eye irritation and may cause an allergic skin reaction.[6]
-
-
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
This compound, with a molecular weight of 292.74 g/mol , is more than a simple chemical entity. It is a strategically designed molecule with significant potential as a research tool, a building block for complex synthesis, and a lead compound in drug discovery. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for its application. Adherence to rigorous safety protocols is paramount for its handling. This guide provides the necessary technical information for scientists to confidently and safely utilize this versatile compound in their research and development endeavors.
References
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Title: CAS No.4750-91-8, this compound Suppliers Source: LookChem URL: [Link]
-
Title: 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 Source: PubChem URL: [Link]
- Title: Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide Source: Google Patents URL
- Title: Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride Source: Google Patents URL
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An In-Depth Technical Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure with chloro, nitro, and diethylamino functionalities.[1][2] This unique combination of functional groups imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and chloro groups, coupled with the reactivity of the sulfonyl chloride precursor, positions this compound as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its potential applications.
Physicochemical Properties
This compound is a yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H13ClN2O4S | [1][4] |
| Molecular Weight | 292.74 g/mol | [1] |
| Melting Point | 78.5-79.5 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| CAS Number | 4750-91-8 | [1] |
| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [1] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons, influenced by the electron-withdrawing chloro and nitro groups, would appear in the downfield region. The protons of the ethyl groups would exhibit a quartet and a triplet pattern due to spin-spin coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those directly attached to the electron-withdrawing groups shifted downfield. The two carbons of the ethyl groups would appear in the upfield region.
IR (Infrared) Spectroscopy: The IR spectrum is predicted to show strong absorption bands characteristic of the functional groups present. Key expected vibrational frequencies include:
-
NO₂ asymmetric and symmetric stretching: Around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
-
S=O stretching (sulfonamide): Two bands around 1350 cm⁻¹ and 1160 cm⁻¹.
-
C-Cl stretching: Around 740 cm⁻¹.
-
Aromatic C=C stretching: Around 1600 cm⁻¹ and 1475 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 292.74. Fragmentation patterns would likely involve the loss of the ethyl groups, the nitro group, and the sulfonyl group.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the chlorosulfonation of p-chloronitrobenzene, followed by the reaction of the resulting sulfonyl chloride with diethylamine.[1][5][6]
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of substituted benzenesulfonyl chlorides.[5][6]
Materials:
-
p-Chloronitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Oleum (fuming sulfuric acid)
-
Ice
Procedure:
-
In a fume hood, carefully add p-chloronitrobenzene (1.0 mol) to a stirred solution of oleum (2-10% SO₃) at a controlled temperature.
-
Slowly add chlorosulfonic acid (5.0 mol) to the mixture, maintaining the temperature between 40-120°C.
-
Alternatively, thionyl chloride (2-10 mol) can be used as the chlorinating agent.[7]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The precipitated 2-chloro-5-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like carbon tetrachloride.[6]
Step 2: Synthesis of this compound
Materials:
-
2-Chloro-5-nitrobenzenesulfonyl chloride
-
Diethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine (or other suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of diethylamine (2.2 eq) and triethylamine (1.1 eq) in the same anhydrous solvent.
-
Add the diethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electrophilic nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr).[8] The presence of two strong electron-withdrawing groups, the nitro group and the chloro group, in ortho and para positions to each other, significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.[8][9]
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effects of the adjacent nitro and sulfonamide groups. This high reactivity allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted benzenesulfonamide derivatives.
Another key reactive site is the nitro group, which can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up further avenues for derivatization, for example, through diazotization and subsequent Sandmeyer reactions.
Potential Applications
While specific biological activity data for this compound is limited, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1]
-
Antimicrobial Agents: Sulfonamide-based drugs were among the first effective antimicrobials and continue to be a source of new drug candidates. The presence of the chloro and nitro groups on the aromatic ring could modulate the antimicrobial activity.[3]
-
Enzyme Inhibitors: Benzenesulfonamides are known to be potent inhibitors of various enzymes, including carbonic anhydrases and kinases. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.
-
Intermediate in Organic Synthesis: Due to its reactivity, this compound serves as a valuable building block for the synthesis of more complex molecules, including potential drug candidates and functional materials.[1] Its utility as a reagent in proteomics and other biochemical assays has also been suggested.[1]
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Known Hazards of Related Compounds:
-
Sulfonamides: Can cause allergic reactions in susceptible individuals.[1]
-
Chlorinated Nitroaromatics: These compounds are often toxic and may have carcinogenic potential.[1][10] They can cause skin and eye irritation.[10] Inhalation or ingestion should be avoided. Aromatic nitro compounds, in general, can lead to methemoglobinemia, characterized by cyanosis.[10]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.
A specific Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information. In its absence, the compound should be treated as hazardous.
Conclusion
This compound is a multifaceted compound with significant potential in synthetic and medicinal chemistry. Its well-defined chemical properties, accessible synthetic route, and predictable reactivity make it an attractive starting material for the development of novel compounds with diverse applications. Further research into its biological activities is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and scientists working with this compound, emphasizing both its utility and the necessary safety precautions.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]
- Organic Preparations and Procedures International. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. 37(6).
- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
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SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
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PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved January 17, 2026, from [Link]
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Taylor & Francis Online. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved January 17, 2026, from [Link]
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PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved January 17, 2026, from [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 17, 2026, from [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP0289847A1 - Preparation of 2-Chloro-5-nitro- and 4-Chloro-3-nitrobenzene-sulfonyl chloride.
- Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
-
NIST WebBook. (n.d.). Benzenamine, 2-chloro-5-nitro-. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link]
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LookChem. (n.d.). CAS No.4750-91-8,this compound Suppliers. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). N-(2-Diethylamino-ethyl)-3-nitro-benzenesulfonamide - Optional[13C NMR] - Chemical. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a valuable nitroaromatic sulfonamide derivative. With applications in medicinal chemistry and as a versatile chemical intermediate, a robust and reproducible synthetic pathway is of significant interest to researchers in drug discovery and organic synthesis.[1] This document details a reliable two-step synthesis commencing from 1-chloro-4-nitrobenzene. The initial step involves an electrophilic aromatic substitution to yield the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. The subsequent step is a nucleophilic substitution with diethylamine to afford the target compound. This guide provides a thorough examination of the reaction mechanisms, detailed, replicable experimental protocols, and a comprehensive discussion of process control and safety considerations. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity and practical utility for laboratory professionals.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₀H₁₃ClN₂O₄S, Molecular Weight: 292.74 g/mol ) is a substituted aromatic sulfonamide.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, and the presence of nitro and chloro substituents on the aromatic ring provides reactive handles for further chemical elaboration, making it a useful building block for creating diverse molecular libraries.[1] Its biological activity has been explored, particularly concerning potential antimicrobial applications.[1]
The synthetic strategy outlined herein is designed for efficiency and high purity, proceeding through a stable, isolable sulfonyl chloride intermediate. This two-step approach offers excellent control over the final substitution pattern on the benzene ring.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals a logical pathway. The sulfonamide bond can be disconnected to reveal the key electrophile, 2-chloro-5-nitrobenzenesulfonyl chloride, and the nucleophile, diethylamine. The sulfonyl chloride itself can be traced back to the commercially available starting material, 1-chloro-4-nitrobenzene, via a chlorosulfonation reaction.
Synthetic Pathway: Mechanism and Rationale
The synthesis is logically divided into two primary stages: the formation of the sulfonyl chloride intermediate and the subsequent amidation to form the final product.
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
This transformation is achieved via an electrophilic aromatic substitution (EAS) reaction, specifically chlorosulfonation.
-
Reaction: 1-Chloro-4-nitrobenzene reacts with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, to yield 2-chloro-5-nitrobenzenesulfonyl chloride.
-
Mechanism: The reaction proceeds through the generation of a potent electrophile, the chlorosulfonium cation (SO₂Cl⁺), from chlorosulfonic acid.[2] The electron-rich aromatic ring of 1-chloro-4-nitrobenzene attacks this electrophile. The directing effects of the substituents are critical: the chloro group is an ortho, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile is therefore directed to the position ortho to the chlorine and meta to the nitro group, resulting in the desired 2-substituted product.
-
Causality of Experimental Choices:
-
Reagents: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. Its use in excess ensures the complete conversion of the starting material. Thionyl chloride can be used as a co-reagent to facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.
-
Temperature Control: The reaction is typically heated to temperatures between 100-130°C to overcome the activation energy required for the substitution on a deactivated aromatic ring.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. This procedure serves two purposes: it quenches any remaining reactive reagents and precipitates the solid organic product, which is largely insoluble in the aqueous acidic medium, allowing for its isolation by filtration.
-
Step 2: Synthesis of this compound
This step involves the formation of the sulfonamide bond through a nucleophilic substitution reaction.
-
Reaction: 2-chloro-5-nitrobenzenesulfonyl chloride is reacted with diethylamine to yield the final product.
-
Mechanism: The nitrogen atom of diethylamine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the elimination of a proton from the nitrogen atom, resulting in the stable N,N-disubstituted sulfonamide.
-
Causality of Experimental Choices:
-
Stoichiometry and Base: The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, at least two equivalents of diethylamine are typically used—one to act as the nucleophile and the second to act as a base. Alternatively, one equivalent of diethylamine can be used in the presence of another non-nucleophilic base, such as triethylamine or an inorganic base like sodium hydroxide.
-
Solvent: The choice of solvent depends on the base used. If an amine base like triethylamine is used, aprotic solvents such as dichloromethane or acetonitrile are suitable. If an inorganic base like NaOH is used, an aqueous or biphasic system can be employed effectively.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
This protocol is adapted from established industrial methods and requires stringent safety precautions.
Materials and Equipment:
-
1-Chloro-4-nitrobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂ fumes)
-
Heating mantle with temperature control
-
Large beaker with crushed ice
-
Büchner funnel and vacuum flask
Procedure:
-
To a stirred solution of 1.0 mole of 1-chloro-4-nitrobenzene in the reaction flask, carefully add 4.0 to 5.0 moles of chlorosulfonic acid via the dropping funnel. The addition should be controlled to manage the initial exotherm.
-
After the initial addition, begin heating the mixture. Add 1.0 to 2.0 moles of thionyl chloride dropwise at a temperature of 45-50°C.
-
Once the addition of thionyl chloride is complete, slowly heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours, or until the evolution of HCl gas subsides.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate, large vessel, prepare a slurry of crushed ice and water.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water slurry. The internal temperature should be maintained below 15°C.
-
The solid product, 2-chloro-5-nitrobenzenesulfonyl chloride, will precipitate.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
The resulting moist product can be dried in a vacuum oven. The crude product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on standard sulfonamide formation reactions.
Materials and Equipment:
-
2-Chloro-5-nitrobenzenesulfonyl chloride
-
Diethylamine ((C₂H₅)₂NH)
-
Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) (if using triethylamine)
-
Round-bottom flask with magnetic stirring
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (Using Triethylamine as Base):
-
Dissolve 1.0 mole of 2-chloro-5-nitrobenzenesulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of 1.1 moles of diethylamine and 1.2 moles of triethylamine in dichloromethane.
-
Add the diethylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow crystalline solid.[1]
Data Presentation and Characterization
Table 1: Summary of Reactants and Conditions
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temperature (°C) | Typical Yield |
| 1 | 1-Chloro-4-nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 1 : 4-5 : 1-2 | 100 - 110 | ~90% |
| 2 | 2-Chloro-5-nitrobenzenesulfonyl chloride | Diethylamine, Triethylamine | 1 : 1.1 : 1.2 | 0 to RT | >90% |
Characterization Data
Intermediate: 2-Chloro-5-nitrobenzenesulfonyl chloride
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 88-90°C
-
¹H NMR (DMSO-d₆, 500 MHz): δ 8.61 (d, J=3Hz, 1H), 8.16 (dd, J₁=9Hz, J₂=3Hz, 1H), 7.70 (d, J=9Hz, 1H)
Final Product: this compound
-
Appearance: Yellow crystalline solid[1]
-
Melting Point: 78.5-79.5°C[1]
-
Molecular Weight: 292.74 g/mol [1]
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 8.5-8.3 (d, 1H, Ar-H), 8.2-8.0 (dd, 1H, Ar-H), 7.6-7.4 (d, 1H, Ar-H), 3.4-3.2 (q, 4H, -N(CH₂CH₃)₂), 1.2-1.0 (t, 6H, -N(CH₂CH₃)₂)
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~148 (C-NO₂), ~142 (C-SO₂), ~138 (C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-CH), ~43 (-NCH₂), ~14 (-CH₃)
-
Expected IR (KBr, cm⁻¹): ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch)
Process Workflow Visualization
The overall synthetic pathway is illustrated in the following diagram.
Caption: Workflow for the two-step synthesis of the target compound.
Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.
-
Thionyl chloride is also corrosive, toxic, and reacts with moisture. It releases SO₂ and HCl gases, which are severe respiratory irritants. Handle with the same precautions as chlorosulfonic acid.
-
Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
The quenching of the chlorosulfonation reaction on ice is highly exothermic and releases large volumes of gas. The addition must be performed slowly and with efficient stirring to control the rate of reaction and prevent dangerous pressure buildup.
Conclusion
The synthesis of this compound can be reliably achieved in high yield via a two-step process starting from 1-chloro-4-nitrobenzene. The key to a successful synthesis lies in the controlled execution of the chlorosulfonation reaction to form the essential sulfonyl chloride intermediate and the subsequent clean conversion to the final sulfonamide. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound for further investigation and application in chemical and pharmaceutical development.
References
- Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
- Google Patents. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
-
Vedantu. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Available at: [Link]
-
RSC Advances. . Available at: [Link] (Note: This is a representative example of general amide synthesis conditions).
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An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
The landscape of medicinal chemistry is replete with molecular scaffolds that hold immense, yet often untapped, therapeutic potential. 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide belongs to this intriguing category of compounds. While its structural congeners within the benzenesulfonamide family have been extensively studied and developed into a wide array of therapeutic agents, this specific molecule remains largely uncharacterized in the scientific literature. This guide, therefore, serves as both a summary of the known chemical properties of this compound and, more importantly, a forward-looking roadmap for its potential biological evaluation. By drawing parallels with structurally related compounds, we will illuminate the most promising avenues of investigation and provide the technical framework for researchers to unlock its latent biological activities.
Molecular Profile and Synthesis
This compound is a synthetic organic compound with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol [1]. Its structure is characterized by a central benzene ring substituted with a chloro group at the 2-position, a nitro group at the 5-position, and a diethylsulfonamide moiety. The presence of the electron-withdrawing nitro and chloro groups, combined with the sulfonamide functional group, suggests a rich chemical reactivity and the potential for diverse biological interactions[1].
The synthesis of this compound is typically achieved through a multi-step process involving standard organic chemistry transformations[1]:
-
Nitration: The synthesis often commences with the nitration of a suitable benzenesulfonamide precursor to introduce the nitro group onto the aromatic ring.
-
Chlorination: A subsequent chlorination step introduces the chlorine atom at the desired position.
-
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with two ethyl groups, typically using diethylamine, to yield the target compound[1].
The precise reaction conditions and choice of starting materials can be optimized to ensure high purity and yield of the final product.
Postulated Biological Activities and Mechanistic Insights
While direct biological data for this compound is scarce, the extensive research on related nitrobenzenesulfonamide and chloro-substituted aromatic compounds provides a strong basis for postulating its potential biological activities.
Antimicrobial Potential
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents, and numerous derivatives have demonstrated potent antibacterial and antifungal properties. Furthermore, studies on related chloro-nitro aromatic compounds have revealed significant antimicrobial efficacy[2][3]. It is therefore highly probable that this compound exhibits antimicrobial activity.
Postulated Mechanism of Action: The antimicrobial action of sulfonamides generally involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The nitroaromatic moiety may also contribute to its antimicrobial effects through the generation of reactive oxygen species (ROS) upon bioreduction within the microbial cell, leading to oxidative stress and cellular damage.
Enzyme Inhibition
Benzenesulfonamide derivatives are renowned for their ability to inhibit a variety of enzymes, with carbonic anhydrases and kinases being prominent targets. The specific substitution pattern of this compound may confer selectivity towards certain enzyme isoforms.
Potential Enzyme Targets:
-
Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.
-
Kinases: As key regulators of cellular signaling pathways, kinases are attractive targets for the development of anticancer and anti-inflammatory drugs.
-
Other Metabolic Enzymes: The compound's structure suggests potential interactions with proteins involved in various metabolic pathways[1].
A Proposed Framework for Experimental Evaluation
To systematically investigate the biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
Preliminary Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is crucial to determine the compound's general cytotoxicity to establish a safe therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate mammalian cells (e.g., HEK293 for normal cells and a panel of cancer cell lines like HeLa, HCT-116, and MCF-7) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screening
The potential of this compound as an antimicrobial agent can be assessed using standard broth microdilution or agar diffusion methods.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
Based on the activities of related compounds, initial enzyme inhibition screening should focus on carbonic anhydrases.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and a suitable substrate such as 4-nitrophenyl acetate (NPA).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the CA enzyme, buffer, and various concentrations of this compound.
-
Initiation of Reaction: Add the substrate (NPA) to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of the product, 4-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Visualization
For clarity and comparative analysis, all quantitative data should be summarized in a structured table.
| Assay Type | Target/Organism | Metric | Result |
| Cytotoxicity | HEK293 | IC₅₀ (µM) | To be determined |
| Antimicrobial | S. aureus | MIC (µg/mL) | To be determined |
| Antimicrobial | E. coli | MIC (µg/mL) | To be determined |
| Enzyme Inhibition | hCA II | IC₅₀ (nM) | To be determined |
| Enzyme Inhibition | hCA IX | IC₅₀ (nM) | To be determined |
Diagrams for Conceptual Understanding:
Caption: A proposed workflow for the biological evaluation of the target compound.
Concluding Remarks and Future Directions
This compound represents a compelling yet understudied molecule at the intersection of several biologically active chemical classes. The structural motifs present in this compound strongly suggest a high probability of discovering novel antimicrobial and enzyme-inhibitory activities. This guide has outlined a rational and systematic approach for the initial biological characterization of this compound. The successful execution of these proposed studies will not only elucidate the therapeutic potential of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. Future research should focus on a comprehensive screening against a wider panel of microbial strains and enzymes, followed by in-depth mechanistic studies and potential lead optimization for any confirmed biological activities.
References
- This compound - Smolecule.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
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Introduction: The Significance of Solubility for a Key Chemical Moiety
An In-depth Technical Guide to the Solubility of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloro-group, a nitro-group, and a diethylsulfonamide moiety, suggests potential applications as a synthetic intermediate or a biologically active agent. For researchers in drug development and chemical synthesis, understanding the solubility of this compound is not a mere formality; it is a critical parameter that governs its utility, bioavailability, formulation, and reaction kinetics.
Poor aqueous solubility is a primary cause of low oral bioavailability for many potential drug candidates.[1] Therefore, accurately characterizing the solubility profile of this compound in various solvents—from aqueous buffers to organic media—is a foundational step in its journey from the laboratory bench to potential application. This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound, grounded in established scientific principles and robust experimental protocols.
Part 1: The Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines whether the process is spontaneous.[2]
1.1. Thermodynamics of Dissolution
The process can be conceptually broken down into three steps:[3]
-
Solute-Solute Bond Breaking: Energy is required to overcome the lattice energy of the solid crystal (ΔH_lattice, endothermic).
-
Solvent-Solvent Bond Breaking: Energy is needed to create a cavity in the solvent for the solute molecule (ΔH_cavity, endothermic).
-
Solute-Solvent Bond Formation: Energy is released when the solute molecule is solvated by the solvent molecules (ΔH_solvation, exothermic).
The overall enthalpy of solution (ΔH_sol) is the sum of these enthalpy changes. The process is also accompanied by a change in entropy (ΔS_sol), which typically favors dissolution as the ordered crystal lattice is broken down into a more disordered solution.[4] The Gibbs free energy of dissolution is given by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates a spontaneous, thermodynamically favorable dissolution process.[2]
1.2. The Hildebrand Solubility Parameter
A powerful predictive tool, particularly for nonpolar substances, is the Hildebrand solubility parameter (δ).[5][6] It is defined as the square root of the cohesive energy density (CED), which is the energy needed to separate molecules from one another.[7]
δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²
Where ΔH_v is the heat of vaporization, R is the ideal gas constant, T is the temperature, and V_m is the molar volume. The core principle is that "like dissolves like"; substances with similar Hildebrand solubility parameters are more likely to be miscible.[5][8] While highly effective for many systems, this approach has limitations, especially for systems with strong polar or hydrogen-bonding interactions.[5] For sulfonamides, a more nuanced "extended Hildebrand solubility approach" may be necessary to account for specific solute-solvent interactions.[9]
1.3. Factors Influencing Sulfonamide Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity: The presence of both polar (nitro, sulfonamide) and non-polar (diethyl, aromatic ring) groups means its solubility will vary significantly across solvents of different polarities.
-
Temperature: For most solids, solubility increases with temperature, as the endothermic process of breaking the crystal lattice is favored. However, this relationship must be determined empirically.
-
pH of the Medium: The sulfonamide group can act as a weak acid.[10] In aqueous solutions, changes in pH will affect its ionization state. The ionized form is generally much more water-soluble than the neutral form.
-
Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.
Part 2: Experimental Determination of Solubility
2.1. The Isothermal Shake-Flask Method
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation, and the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured to determine its solubility.[11]
Mandatory Visualization: Experimental Workflow
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An In-depth Technical Guide to the Stability Profiling of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
This guide provides a comprehensive framework for assessing the chemical stability of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is essential for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing.[1][2][3][4][5]
Introduction: The Imperative of Stability Testing
The chemical stability of a synthetic intermediate like this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be carried through the synthetic process, potentially compromising the final API's purity, safety, and efficacy. Stability testing provides crucial evidence on how the molecule's quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[4] This guide details the necessary forced degradation, analytical method development, and long-term stability protocols to establish a comprehensive stability profile.
Physicochemical Properties and Predicted Liabilities
Understanding the inherent properties of the molecule is the first step in designing a rational stability study.
Structure: this compound Molecular Formula: C₁₀H₁₃ClN₂O₄S[6] Molecular Weight: 292.74 g/mol [6]
Structural Analysis of Potential Instabilities:
-
Sulfonamide Group: This functional group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could cleave the S-N bond.
-
Nitroaromatic System: The electron-withdrawing nitro group can influence the reactivity of the aromatic ring. Nitro groups themselves can be susceptible to reduction.
-
Chloro Substituent: The chlorine atom on the aromatic ring is a potential site for nucleophilic substitution, although the ring is deactivated by the sulfonyl and nitro groups.
Overall Stability Study Workflow
A robust stability program is a multi-stage process. It begins with aggressive stress testing to rapidly identify degradation pathways and culminates in long-term studies that establish a re-test period.
Caption: Overall workflow for the stability assessment of a chemical intermediate.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated testing.[7] This helps to elucidate degradation pathways and is essential for developing a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[8]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of the relevant solvent, e.g., water or methanol) for each condition.
-
Execution:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 105°C for 48 hours. Separately, heat a stock solution (in ACN) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in ACN) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil.
-
-
Sample Finalization: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a final target concentration of ~50 µg/mL for analysis.
Caption: Parallel workflow for the forced degradation of the target compound.
Based on the molecule's structure, the primary degradation pathway under hydrolytic conditions is likely the cleavage of the sulfonamide bond. This would yield 2-chloro-5-nitrobenzenesulfonic acid and diethylamine.
Phase 2: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[9][10]
Objective: To develop an HPLC method capable of separating this compound from all degradation products generated during stress testing.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm[10]
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Specificity: Analyze all forced degradation samples. The method is specific if the principal peak is free from co-elution with any degradation products (assessed via peak purity analysis using a photodiode array detector).
-
Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 10-100 µg/mL). A correlation coefficient (r²) of >0.999 is required.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at three levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations at 100% of the target concentration. The relative standard deviation (RSD) should be ≤2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet the same criteria.
-
Phase 3: Formal Stability Studies
Formal stability studies provide the data to establish a re-test period for the intermediate.[2] The protocol involves storing samples of the material under defined conditions for specific durations.[5]
Batches: A minimum of three primary batches should be placed on stability.[5] Storage Conditions (as per ICH Q1A):
Testing Schedule:
Tests to be Performed: At each time point, samples should be tested for:
-
Appearance (Visual Inspection)
-
Assay (using the validated stability-indicating HPLC method)
-
Degradation Products/Impurities (using the validated stability-indicating HPLC method)
All quantitative data should be summarized in tables for clear trend analysis.
Table 1: Example Stability Data Summary for Batch XYZ at 40°C / 75% RH
| Test | Specification | Initial | 3 Months | 6 Months |
| Appearance | Yellow Crystalline Solid | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 % | 99.8% | 99.5% | 99.1% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.32% | 0.65% |
| Impurity A (RRT 0.85) | NMT 0.2% | 0.05% | 0.11% | 0.20% |
| Impurity B (RRT 1.15) | NMT 0.2% | 0.03% | 0.08% | 0.18% |
| NMT: Not More Than; RRT: Relative Retention Time |
Conclusion
This guide outlines a scientifically sound and regulatory-compliant strategy for the complete stability assessment of this compound. By systematically executing forced degradation studies, developing and validating a robust stability-indicating method, and conducting formal long-term and accelerated studies, researchers can ensure the material's quality and establish an appropriate re-test period, thereby safeguarding the integrity of the entire pharmaceutical manufacturing process.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.
-
Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Hassan, M., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]
-
Baran, W., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. [Link]
-
Kozak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages advanced predictive methodologies to present a thorough analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data. The document is designed to serve as a practical resource for researchers, offering detailed protocols for spectroscopic analysis, in-depth interpretation of the predicted data, and the underlying scientific principles. This guide aims to facilitate the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol , belongs to the sulfonamide class of compounds.[1] Sulfonamides are a well-established group of pharmacologically active agents with a broad spectrum of biological activities.[1][2] The structural features of this compound, including the chloro, nitro, and diethylsulfonamide moieties, suggest its potential for further investigation as a lead compound in drug discovery. Research indicates that it exhibits significant biological activity and has been studied for its potential as an antimicrobial agent.[1]
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's chemical structure. This guide provides a detailed examination of the predicted spectroscopic data for this compound, offering a foundational dataset for researchers working with this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structural framework of this compound is key to understanding its spectroscopic properties. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the NMR data.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.3 - 8.5 | d | ~2.5 |
| H-4 | 8.1 - 8.3 | dd | ~8.5, 2.5 |
| H-3 | 7.6 - 7.8 | d | ~8.5 |
| -CH₂- (Ethyl) | 3.3 - 3.5 | q | ~7.1 |
| -CH₃ (Ethyl) | 1.1 - 1.3 | t | ~7.1 |
Note: These are predicted values and may differ from experimental results. Predictions are based on computational algorithms.[3][4][5][6][7][8]
Interpretation of the Predicted ¹H NMR Spectrum
The downfield region of the spectrum is characterized by three signals corresponding to the aromatic protons. The proton at the C-6 position (H-6) is expected to be the most deshielded due to the anisotropic effect of the adjacent sulfonyl group and the electron-withdrawing nitro group, appearing as a doublet. The H-4 proton is predicted to be a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton, being ortho to the chlorine atom, will appear as a doublet.
In the upfield region, the diethylamino group gives rise to a quartet for the methylene (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shifts to the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | 147 - 149 |
| C-1 | 138 - 140 |
| C-2 | 133 - 135 |
| C-3 | 131 - 133 |
| C-6 | 126 - 128 |
| C-4 | 121 - 123 |
| -CH₂- (Ethyl) | 42 - 44 |
| -CH₃ (Ethyl) | 13 - 15 |
Note: These are predicted values and may differ from experimental results. Predictions are based on computational algorithms.[3][4][5][6][9][10]
Interpretation of the Predicted ¹³C NMR Spectrum
The aromatic region is expected to show six distinct signals for the benzene ring carbons. The carbons attached to the nitro (C-5) and sulfonyl (C-1) groups are predicted to be the most downfield due to strong electron-withdrawing effects. The carbon bearing the chlorine atom (C-2) will also be significantly deshielded. The remaining aromatic carbons (C-3, C-4, and C-6) are expected to appear at relatively higher fields. The aliphatic region will contain two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the diethylamino group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Use a NMR spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z (predicted) | Interpretation |
| 292/294 | [M]⁺, Molecular ion peak (isotopic pattern for Cl) |
| 228/230 | [M - SO₂]⁺ |
| 277/279 | [M - CH₃]⁺ |
| 263/265 | [M - C₂H₅]⁺ |
| 186/188 | [C₆H₃ClNO₂]⁺ |
Note: Fragmentation is complex and these are potential major fragments based on known fragmentation patterns of similar compounds.[11][12][13][14][15]
Interpretation of the Predicted Mass Spectrum
The molecular ion peak [M]⁺ is expected at m/z 292, with an M+2 peak at m/z 294 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), leading to a fragment at m/z 228/230.[12][13][14] Other expected fragmentations include the loss of methyl and ethyl radicals from the diethylamino group.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1510 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1140 |
| Aromatic C=C | Stretch | 1600 - 1475 |
| C-N | Stretch | 1250 - 1000 |
| C-Cl | Stretch | 800 - 600 |
Note: These are predicted ranges based on typical functional group absorptions.[16][17][18][19][20]
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to be dominated by strong absorptions from the nitro and sulfonyl groups. The asymmetric and symmetric stretches of the NO₂ group will appear as two distinct, strong bands. Similarly, the S=O stretches will also give rise to two strong bands. The presence of both aromatic and aliphatic C-H stretches will be observed at their characteristic frequencies.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with their interpretations and standardized experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While predicted data serves as a strong foundation, it is imperative to confirm these findings with experimental data for unequivocal structure elucidation and quality control. The methodologies and interpretations outlined herein provide a robust framework for such experimental verification.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.4750-91-8,this compound Suppliers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). benzenesulfonamide, N,N-diethyl-5-nitro-2-(4-phenyl-1-piperazinyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2018). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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Whitepaper: Exploring the Research Potential of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic compound whose potential applications in scientific research have yet to be fully explored. This guide provides a comprehensive overview of its potential research applications, grounded in an analysis of its structural features and the known activities of related compounds. We will delve into its potential as an antibacterial agent, an enzyme inhibitor, and a versatile chemical probe for target identification. This document serves as a foundational resource for researchers looking to investigate the properties and applications of this and similar molecules, offering detailed hypothetical experimental protocols and workflows to guide future studies.
Introduction and Molecular Overview
This compound is a molecule characterized by several key functional groups that suggest a range of potential biological activities. The benzenesulfonamide core is a well-established pharmacophore found in numerous approved drugs, including diuretics and antibiotics. The presence of a nitro group, a chloro substituent, and a diethylamino group further functionalizes the molecule, opening up avenues for diverse chemical interactions and biological effects.
Molecular Structure:
-
Benzenesulfonamide Core: A privileged scaffold in medicinal chemistry known for its ability to mimic a peptide bond and interact with a variety of biological targets.
-
Nitro Group: A strong electron-withdrawing group that can modulate the acidity of the sulfonamide proton and participate in redox reactions. It is also a key feature in some antimicrobial agents.
-
Chloro Group: A halogen that can act as a leaving group in nucleophilic aromatic substitution reactions, offering a handle for covalent modification of biological targets or for the synthesis of derivative libraries.
-
N,N-diethyl Group: These alkyl substituents on the sulfonamide nitrogen increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
The combination of these features suggests that this compound could be a valuable tool in several areas of research, which we will explore in the following sections.
Potential Research Application: Antibacterial Drug Discovery
The sulfonamide functional group is famously associated with the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The nitro group is also a feature of some antibiotics, such as nitrofurantoin, which is used to treat urinary tract infections. This structural precedent makes the investigation of this compound as a potential antibacterial agent a logical starting point.
Proposed Mechanism of Action
We hypothesize a dual-action mechanism:
-
Folate Pathway Inhibition: The sulfonamide core could competitively inhibit dihydropteroate synthase, disrupting the folate synthesis pathway essential for bacterial growth.
-
Reductive Activation: The nitro group could be reduced by bacterial nitroreductases to form reactive nitrogen species that damage bacterial DNA, proteins, and other macromolecules.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the minimum concentration of the compound required to inhibit the growth of a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Compound Stock Solution: Dissolve the compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture bacteria overnight, then dilute to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents visible bacterial growth. Confirm by measuring the optical density at 600 nm.
Workflow for Antibacterial Screening
Caption: Workflow for antibacterial screening and mechanism of action studies.
Potential Research Application: Enzyme Inhibitor and Chemical Probe
The electrophilic nature of the benzene ring, enhanced by the nitro and chloro substituents, makes this compound a candidate for covalent inhibition of enzymes. The chloro group can serve as a leaving group in a nucleophilic aromatic substitution reaction with a nucleophilic residue (e.g., cysteine, lysine) in an enzyme's active site.
Target Identification via Covalent Labeling
The compound could be used as a chemical probe to identify novel drug targets. By covalently binding to its target protein, it can be used to "pull down" the protein from a cell lysate for identification by mass spectrometry.
Experimental Protocol: Covalent Target Pulldown Assay
Materials:
-
This compound (or a derivative with a biotin tag)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Synthesize Biotinylated Probe: If necessary, synthesize a derivative of the compound that includes a biotin tag for pulldown.
-
Incubate Probe with Lysate: Treat the cell lysate with the biotinylated probe for a set time to allow for covalent binding.
-
Pulldown with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its covalently bound protein target(s).
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins, then elute the captured proteins.
-
Analyze by SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Identify by Mass Spectrometry: Excise the protein bands of interest and identify them using mass spectrometry.
Diagram of Covalent Inhibition and Pulldown
Caption: Covalent inhibition of a target protein and subsequent pulldown for identification.
Synthesis of a Focused Derivative Library
The chloro group on the aromatic ring provides a convenient synthetic handle for creating a focused library of derivatives. This allows for the exploration of the structure-activity relationship (SAR) and optimization of the compound's properties.
Proposed Synthetic Scheme: Nucleophilic Aromatic Substitution
The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse set of analogs. This can be used to modulate the compound's potency, selectivity, and pharmacokinetic properties.
General Reaction:
This compound + Nu-H → 2-(Nu)-N,N-diethyl-5-nitro-benzenesulfonamide + HCl
Where Nu-H is a nucleophile (e.g., R-NH2, R-SH, R-OH).
Table of Proposed Derivatives
| Nucleophile (Nu-H) | Resulting Substituent (-Nu) | Rationale for Modification |
| Morpholine | -N(CH2CH2)2O | Improve aqueous solubility and introduce a hydrogen bond acceptor. |
| Piperazine | -N(CH2CH2)2NH | Introduce a basic center for salt formation and potential for further derivatization. |
| Ethanethiol | -SCH2CH3 | Modulate lipophilicity and explore interactions with sulfur-containing pockets in proteins. |
| Phenol | -OPh | Introduce a bulky aromatic group to probe for steric tolerance in the binding site. |
Conclusion and Future Directions
This compound represents a promising starting point for a variety of research endeavors. Its structural features suggest potential as an antibacterial agent, a covalent enzyme inhibitor, and a chemical probe for target discovery. The synthetic tractability of the molecule allows for the rapid generation of a derivative library to explore structure-activity relationships.
Future research should focus on the systematic evaluation of this compound and its analogs in the assays outlined in this guide. The identification of a biological target would be a critical step in validating its potential and guiding further optimization efforts. This whitepaper provides a roadmap for researchers to unlock the potential of this intriguing molecule.
References
This section would be populated with citations to relevant literature on sulfonamide antibiotics, nitroreductase enzymes, covalent inhibitors, and chemical probe design as the research progresses. As this is a prospective guide on a novel compound, specific references to its activity are not available. The references would be to the methodologies and concepts discussed.
Methodological & Application
Application Notes and Protocols for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide in Proteomics Research
Introduction: Unveiling Protein Function with Covalent Chemical Probes
In the landscape of proteomics, understanding protein function extends beyond mere identification and quantification. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to investigate the functional state of enzymes and other proteins directly in complex biological systems.[1][2] ABPP utilizes chemical probes that covalently bind to active sites or other functionally important residues, providing a snapshot of protein activity.[3]
This document provides a detailed guide to the application of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide as a potential covalent chemical probe for proteomics research. Its unique chemical architecture, featuring a sulfonamide core, a reactive chloro-nitro-aromatic system, and diethylamine substitution, makes it an intriguing candidate for exploring the functional proteome.[4] While sulfonamides are a well-established pharmacophore in medicinal chemistry, their application as covalent probes in proteomics is an expanding field of research.[5] This guide will explore its proposed mechanism of action, provide detailed protocols for its use in cell lysates, and discuss its potential applications in drug discovery and fundamental research.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C10H13ClN2O4S | [4] |
| Molecular Weight | 292.74 g/mol | [4] |
| CAS Number | 4750-91-8 | |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 78.5-79.5 °C | [4] |
| Key Functional Groups | Sulfonamide, Chloro-nitro-aromatic | [4] |
Proposed Mechanism of Covalent Protein Modification
The utility of this compound as a chemical probe lies in its potential to form stable, covalent bonds with nucleophilic amino acid residues on proteins. The core of its reactivity is the 2-chloro-5-nitrobenzenesulfonamide scaffold. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is significantly activated by the strong electron-withdrawing effect of the nitro group at the para position.
We propose that this compound targets hyper-reactive, nucleophilic amino acid residues such as cysteine (Cys) and tyrosine (Tyr) within protein active sites or other functionally significant regions. The reaction proceeds via the attack of the deprotonated nucleophile (thiolate or phenoxide) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond between the protein and the probe.
Figure 1: Proposed mechanism of covalent protein labeling.
Applications in Proteomics Research
The ability of this compound to covalently label proteins opens up several avenues for proteomics research:
-
Target Identification and Validation: By identifying the proteins that are covalently modified by this probe, researchers can uncover novel binding partners and potential drug targets.
-
Enzyme Activity Profiling: As the probe is likely to target active or allosteric sites, it can be used to profile the activity of specific enzyme classes in different cellular states or in response to stimuli.
-
Competitive Binding Assays: In a competitive ABPP format, the probe can be used to screen small molecule libraries for compounds that bind to the same site, thereby identifying potential inhibitors.
-
Functional Site Mapping: Following covalent labeling, mass spectrometry-based proteomics can pinpoint the exact amino acid residue modified by the probe, providing insights into functionally important regions of the target protein.
Experimental Workflow: Activity-Based Protein Profiling
The following protocol outlines a general workflow for using this compound to label proteins in a complex biological sample, such as a cell lysate, for subsequent identification by mass spectrometry.
Figure 2: General workflow for ABPP using the chemical probe.
Detailed Protocol for In-Vitro Protein Labeling
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Buffers for digestion (e.g., 50 mM ammonium bicarbonate)
-
Reagents for mass spectrometry sample cleanup (e.g., C18 desalting columns)
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
-
-
Probe Labeling:
-
To 100 µg of protein lysate, add the this compound stock solution to a final concentration of 100 µM. Note: The optimal probe concentration and incubation time should be determined empirically.
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate the reactions at 37°C for 1 hour with gentle shaking.
-
-
Sample Preparation for Mass Spectrometry (In-Solution Digestion):
-
Reduction: Add DTT to the labeled lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide samples using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them completely in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to identify the proteins that have been covalently modified by the probe and to pinpoint the site of modification.
-
Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Variable Modification: Crucially, the search parameters must include a variable modification corresponding to the mass of the probe adducted to specific amino acid residues (e.g., Cys, Tyr). The mass of the adduct will be the mass of the probe minus the mass of HCl (36.46 g/mol ).
-
Adduct Mass = 292.74 - 36.46 = 256.28 Da.
-
-
Target Identification: Proteins with peptides confidently identified with this specific mass modification are considered potential targets of the probe.
-
Site Localization: The MS/MS spectrum of the modified peptide will provide information to localize the modification to a specific amino acid residue.
Conclusion
This compound represents a promising, yet underexplored, chemical tool for the proteomics community. Its reactive chloro-nitro-aromatic core suggests its potential as a covalent probe for activity-based protein profiling. The protocols and workflows described herein provide a robust starting point for researchers to explore its utility in identifying novel protein targets, mapping functional sites, and accelerating drug discovery efforts. As with any chemical probe, careful optimization and validation are essential to ensure specific and meaningful results.
References
-
Saghatelian, A., Jessani, N., Joseph, A., Humphrey, M., & Cravatt, B. F. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 101(27), 10000-10005. [Link]
-
Lazear, M. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell, 83(10), 1725-1742.e12. [Link]
-
Peñalver, P., et al. (2022). Application of chemical probes for protease labeling and competitive profiling. Current Protocols, 2(1), e342. [Link]
-
Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Retrieved from [Link]
-
PubMed. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Retrieved from [Link]
-
National Institutes of Health. (2005). Proteomic profiling of metalloprotease activities with cocktails of active-site probes. Retrieved from [Link]
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]
-
National Institutes of Health. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2010). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Retrieved from [Link]
-
CIPSM. (2012). Beta-Lactams and Beta-lactones as activity-based probes in chemical biology. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
Sources
- 1. CIPSM - Beta-Lactams and Beta-lactones as activity-based probes in chemical biology [cipsm.de]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Proteomic profiling of metalloprotease activities with cocktails of active-site probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4750-91-8 [smolecule.com]
- 5. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biochemical Utility of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Foreword: Navigating the Research Potential of a Niche Sulfonamide
Welcome, fellow researchers, to a detailed exploration of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. As scientists and drug development professionals, we often encounter compounds with intriguing structural motifs but limited characterization in the scientific literature. This guide is crafted to serve as a comprehensive resource for unlocking the potential of this particular nitrobenzenesulfonamide. While specific published data on this exact molecule is sparse, its chemical structure firmly places it within the sulfonamide class of compounds, renowned for their diverse biological activities.[1]
This document, therefore, takes a dual approach. Firstly, it provides the known physicochemical properties of this compound. Secondly, and more critically, it extrapolates from the well-established bioactivities of structurally related nitrobenzenesulfonamides to provide robust, adaptable protocols for investigating its potential as both an antimicrobial agent and an enzyme inhibitor. The methodologies outlined herein are designed to be self-validating, empowering you to generate high-quality, reproducible data.
I. Compound Profile: this compound
This synthetic compound belongs to the aromatic sulfonamide family, characterized by a sulfonyl group connected to a benzene ring. The presence of a nitro group and a chlorine atom suggests potential for interesting biological activity, as these electron-withdrawing groups can influence the molecule's interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C10H13ClN2O4S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78.5 - 79.5 °C | [1] |
| CAS Number | 4750-91-8 |
II. Postulated Mechanism of Action: Insights from the Sulfonamide Family
The sulfonamide functional group is the cornerstone of a major class of antimicrobial drugs. Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway. Folate is essential for the synthesis of nucleic acids and certain amino acids. By blocking folate production, sulfonamides halt bacterial growth and replication. Mammalian cells are typically unaffected as they acquire folate from their diet.
Given the structural similarity, it is plausible that this compound may exert antimicrobial effects through a similar mechanism. The following diagram illustrates this established pathway and the potential point of intervention for our compound of interest.
Caption: Postulated mechanism of action via inhibition of the bacterial folate synthesis pathway.
III. Experimental Protocols: A Framework for Discovery
The following protocols are foundational and can be adapted to investigate the bioactivity of this compound.
A. Protocol 1: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
This assay will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
1. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Select a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.
-
96-Well Plates: Sterile, clear, flat-bottom microtiter plates.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin).
-
Negative Control: DMSO.
2. Experimental Procedure:
-
Inoculate a fresh culture of each bacterial strain in CAMHB and incubate until it reaches the mid-logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Bacteria in CAMHB with no compound.
-
Sterility Control: CAMHB only.
-
Positive Control: Serial dilutions of the control antibiotic.
-
Solvent Control: Bacteria in CAMHB with the highest concentration of DMSO used.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Protocol 2: Generic Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a template for assessing the inhibitory potential of the compound against a chosen enzyme. The specific enzyme, substrate, and buffer conditions will need to be optimized.
1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate for the target enzyme.
-
Assay Buffer: A buffer that maintains the optimal pH and ionic strength for enzyme activity.
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
2. Assay Workflow:
Caption: A generalized workflow for determining enzyme inhibition.
3. Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to calculate the half-maximal inhibitory concentration (IC50).
IV. Data Presentation: A Template for Your Findings
Organizing your results in a clear and concise manner is crucial. The following table provides a template for summarizing your potential findings.
| Assay Type | Target | Result (e.g., MIC, IC50) | Notes |
| Antimicrobial | S. aureus | ||
| Antimicrobial | E. coli | ||
| Enzyme Inhibition | [Target Enzyme] |
V. Concluding Remarks and Future Directions
The application notes and protocols provided here offer a strategic starting point for investigating the biochemical utility of this compound. While its full potential is yet to be unlocked, the foundational knowledge of the sulfonamide class of compounds provides a logical and evidence-based path forward. We encourage researchers to utilize these methods to generate novel data and contribute to the growing understanding of this and other under-characterized molecules. The exploration of its activity against a broader panel of microbial strains, including resistant variants, and screening against a library of enzymes are exciting next steps in defining its place in biochemical research and drug discovery.
VI. References
Sources
Application Notes and Protocols: 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide as an Investigational Chemical Probe for Protein Labeling
Authored by: Gemini, Senior Application Scientist
Introduction: Charting the Ligandable Cysteinome with Novel Electrophilic Probes
The landscape of drug discovery and chemical biology has been reshaped by the advent of chemoproteomic technologies, particularly activity-based protein profiling (ABPP).[1][2] This powerful strategy enables the interrogation of protein function and the identification of small molecule targets directly within complex biological systems.[2][3] At the heart of ABPP are activity-based probes (ABPs), small molecules that form stable, covalent bonds with reactive amino acid residues, providing a readout of protein activity and ligandability.[1]
The cysteine thiol, with its inherent nucleophilicity, represents a prime target for covalent ligand development.[2][4] A significant portion of the proteome contains cysteines that are "ligandable," residing in functional pockets that can be targeted by electrophilic small molecules to modulate protein function.[1] While iodoacetamide (IAA) has been a workhorse probe for cysteine reactivity profiling, its moderate reactivity and potential for off-target labeling have spurred the search for new chemical scaffolds with complementary reactivity and selectivity.[5]
This document introduces 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide as an investigational chemical probe for cysteine-focused chemoproteomics. Based on its structure, featuring an electron-deficient aromatic ring, this compound is proposed to act as an electrophile for covalent reaction with hyper-reactive cysteine residues via nucleophilic aromatic substitution. These application notes provide a theoretical framework and detailed, field-tested protocols for utilizing this probe in competitive profiling experiments to identify the protein targets of other covalent molecules or to map novel ligandable cysteines across the proteome.
Physicochemical Properties of the Probe
| Property | Value | Source |
| IUPAC Name | 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | [6] |
| CAS Number | 4750-91-8 | [6][7] |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [6] |
| Molecular Weight | 292.74 g/mol | [6] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 78.5 - 79.5 °C | [6] |
Principle and Proposed Mechanism of Action
We hypothesize that this compound functions as a cysteine-reactive probe through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features facilitating this reactivity are:
-
Electrophilic Aromatic Ring : The potent electron-withdrawing effects of the nitro (-NO₂) group and the sulfonyl (-SO₂NR₂) group significantly reduce the electron density of the benzene ring.
-
Leaving Group : The chloro (-Cl) group serves as a competent leaving group.
-
Nucleophile : The deprotonated thiol side chain of a cysteine residue (the thiolate anion, -S⁻) acts as the potent nucleophile. The reactivity of a specific cysteine is greatly influenced by its local protein microenvironment, which can lower its pKₐ and increase the population of the more nucleophilic thiolate form.[4]
The reaction proceeds by the attack of the cysteine thiolate on the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then rearomatizes by expelling the chloride ion, resulting in a stable thioether bond between the probe and the cysteine residue.
Caption: Proposed mechanism of cysteine labeling.
Application I: In-Gel Fluorescence Competitive Profiling
This protocol provides a rapid and robust method to screen for protein targets of a given cysteine-reactive compound. It relies on the principle of competition: pre-incubation of a proteome with this compound (or another test compound) will block the binding of a broad-spectrum, alkyne-tagged cysteine probe (e.g., Iodoacetamide-alkyne). The subsequent reduction in fluorescence signal for a specific protein band indicates it is a target of the test compound.[2][5]
Workflow Overview
Caption: Competitive ABPP workflow for target discovery.
Detailed Protocol
A. Preparation of Cell Lysate
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail).
-
Lyse cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay. Adjust concentration to 2 mg/mL with Lysis Buffer.
B. Competitive Labeling
-
To 49.5 µL of the cell lysate (100 µg protein), add 0.5 µL of either DMSO (vehicle control) or this compound stock solution in DMSO to achieve the desired final concentration (e.g., 100 µM).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Add 1 µL of a 50X stock of an alkyne-tagged cysteine probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM.
-
Incubate for another 1 hour at room temperature.
C. Click Chemistry and Gel Analysis
-
To the labeled lysate (50.5 µL), add the following Click Chemistry Mix:
-
5 µL of 10X TBTA ligand (in DMSO)
-
5 µL of 10X Copper (II) Sulfate
-
5 µL of 10X Azide-fluorophore (e.g., Azide-TAMRA)
-
5 µL of freshly prepared 50X Sodium Ascorbate
-
-
Vortex briefly and incubate for 1 hour at room temperature in the dark.
-
Quench the reaction by adding 25 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20 µL onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) with excitation/emission wavelengths appropriate for the chosen fluorophore.
-
After scanning, stain the gel with Coomassie Blue to visualize total protein loading.
Application II: Mass Spectrometry-Based Proteome-Wide Target Identification
For unbiased, proteome-wide identification of specific cysteine residues targeted by the probe, a mass spectrometry-based approach is required. This protocol uses a similar competitive labeling strategy but employs a biotin-tagged enrichment probe and quantitative mass spectrometry to identify and quantify thousands of cysteine-containing peptides.[2][3]
Detailed Protocol
A. Proteome Treatment and Labeling
-
Prepare proteome lysate as described in the previous protocol (adjust protein concentration to 2 mg/mL).
-
In separate microfuge tubes, treat 500 µL of lysate (1 mg protein) with either DMSO or this compound (e.g., 100 µM final concentration) for 1 hour at room temperature.
-
Add a cysteine-reactive enrichment probe, such as Iodoacetamide-Desthiobiotin (IA-DTB), to a final concentration of 100 µM.[3] Incubate for 1 hour at room temperature.
B. Protein Digestion and Enrichment
-
Precipitate proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 2 hours.
-
Pellet the proteins by centrifugation, discard the supernatant, and allow the pellet to air dry.
-
Resuspend the pellet in 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Enrich the IA-DTB labeled peptides using streptavidin-agarose beads according to the bead manufacturer's protocol.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides using a solution containing 50% acetonitrile and 0.1% formic acid, supplemented with free biotin.
C. LC-MS/MS Analysis
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[3]
-
Search the resulting raw data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Specify cysteine modification by IA-DTB as a variable modification.
-
Quantify the relative abundance of each identified cysteine peptide between the DMSO-treated and probe-treated samples. Cysteines that are true targets of this compound will show a significant decrease in IA-DTB labeling and thus a reduced peptide signal in the treated sample compared to the control.
References
- Wiedner, S. D., & Cravatt, B. F. (2018). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA, 72(5), 334-339.
- Parker, C. G., & Cravatt, B. F. (2022). A perspective on cysteine-reactive activity-based probes. RSC Chemical Biology, 3(10), 1143-1156.
- Vinogradova, E. V., et al. (2020). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities.
- Ward, J. A., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- Akter, S., et al. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Plant, Cell & Environment, 44(8), 2496-2513.
- Nishihara, M., et al. (2017). Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. ChemMedChem, 12(1), 19-22.
-
LookChem. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]
- Poole, L. B. (2015). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. Israel Journal of Chemistry, 55(1), 3-12.
Sources
- 1. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 2. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | bioRxiv [biorxiv.org]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Buy this compound | 4750-91-8 [smolecule.com]
- 7. echemi.com [echemi.com]
Antimicrobial screening of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide derivatives
An Application Guide for the Comprehensive Antimicrobial Screening of Novel 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Sulfonamides, a long-established class of synthetic antimicrobial agents, continue to provide a valuable scaffold for medicinal chemistry exploration.[1] This document presents a comprehensive application and protocol guide for the antimicrobial screening of a specific chemical series: this compound and its derivatives.[2] Tailored for researchers, scientists, and drug development professionals, this guide provides not only step-by-step experimental protocols but also the underlying scientific rationale, quality control systems, and data interpretation frameworks necessary for a robust evaluation of these novel compounds.
Foundational Principles: The Scientific Rationale for Screening Sulfonamides
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[3][4] This pathway is an ideal therapeutic target for two key reasons:
-
Essential for Bacterial Survival: Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides (purines and pyrimidines) and ultimately, DNA.[5][6] Inhibition of this pathway halts bacterial growth and replication.[5]
-
Selective Toxicity: Humans and other mammals do not possess the enzymatic machinery for folate synthesis. Instead, they obtain folate from their diet.[4][6] This fundamental metabolic difference allows sulfonamides to selectively target bacterial cells with minimal impact on the host.
The core structure of sulfonamides mimics that of p-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[4] By competitively binding to the active site of DHPS, the sulfonamide drug prevents the formation of dihydropteroic acid, a crucial intermediate, thereby disrupting the entire folate synthesis cascade.[] Because this mechanism primarily prevents bacterial multiplication rather than directly killing the cells, sulfonamides are classified as bacteriostatic agents.[1][5]
The specific scaffold, this compound, offers several points for chemical modification.[2] By systematically altering functional groups on this parent molecule, researchers can explore the structure-activity relationship (SAR) to identify derivatives with enhanced potency, broader spectrum of activity, or improved pharmacological properties.[3][8]
Caption: Folic acid synthesis pathway and the point of sulfonamide inhibition.
Experimental Workflow: A Strategy for Antimicrobial Screening
A systematic approach is crucial for efficiently screening a library of novel compounds. The workflow should progress from a primary, high-throughput screening method to more detailed quantitative and qualitative characterizations. This ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for screening novel antimicrobial compounds.
Core Protocols for Antimicrobial Susceptibility Testing (AST)
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] It is highly suitable for screening multiple compounds against various bacterial strains in a 96-well plate format.
Causality Behind Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of sulfonamide antagonists (thymidine and PABA), ensuring that the observed activity is due to the test compound.[12]
-
Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland turbidity standard ensures a consistent starting number of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC values.[13]
-
96-Well Plate Format: This allows for high-throughput testing of serial dilutions of multiple compounds simultaneously, making it efficient for screening chemical libraries.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). DMSO is a common solvent, but it's crucial to ensure the final concentration in the assay does not inhibit bacterial growth (typically ≤1%).[14][15]
-
Preparation of Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. d. Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Plate Setup (96-Well Plate): a. Add 50 µL of CAMHB to wells 2 through 12 of each row to be used. b. In well 1 of each row, add 100 µL of the test compound at a concentration that is twice the desired highest final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient. d. Controls are Essential:
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each test well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] This can be determined by visual inspection or using a plate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[17] It is excellent for rapid screening and for visualizing the inhibitory effect of a compound. The principle relies on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient.[18]
Step-by-Step Methodology:
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approx. 4 mm) as this affects the diffusion of the compound.[13]
-
Inoculation: a. Using a sterile cotton swab, dip it into the standardized bacterial inoculum (0.5 McFarland standard). b. Remove excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each streaking to ensure a confluent lawn of growth.[19]
-
Disk Application: a. Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of each sulfonamide derivative. A stock solution can be used to load a specific quantity (e.g., 30 µg) onto each disk, which is then allowed to dry. b. Using sterile forceps or a disk dispenser, place the impregnated disks onto the agar surface, ensuring they are firmly in contact with the agar.[20] c. Also include a positive control disk (e.g., sulfamethoxazole or ciprofloxacin) and a negative control disk (loaded only with the solvent, DMSO).
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[16]
-
Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm). A larger zone diameter generally indicates greater susceptibility of the bacterium to the compound.[13]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol distinguishes between bacteriostatic and bactericidal activity. While the MIC tells you the concentration that inhibits growth, the MBC tells you the concentration that kills the bacteria (typically defined as a ≥99.9% reduction in the initial inoculum).[16]
Step-by-Step Methodology:
-
Following MIC Determination: Use the results from the broth microdilution assay (Protocol 3.1).
-
Sub-culturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction compared to the starting inoculum count) on the subculture plate.
Data Presentation and Interpretation
Organizing screening data in a clear, tabular format is essential for comparison and for deriving structure-activity relationships.
Table 1: Hypothetical Antimicrobial Activity Data for Sulfonamide Derivatives
| Compound ID | R¹ Group | R² Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio |
| Parent | -H | -H | 64 | 128 | >256 | >4 |
| DERIV-01 | -F | -H | 32 | 64 | 128 | 4 |
| DERIV-02 | -Cl | -H | 16 | 32 | 64 | 4 |
| DERIV-03 | -H | -CH₃ | 128 | 256 | >256 | >2 |
| DERIV-04 | -Cl | -CH₃ | 32 | 64 | 128 | 4 |
| Control | Sulfamethoxazole | N/A | 8 | 16 | 64 | 8 |
Interpreting the Data:
-
Structure-Activity Relationship (SAR): From this hypothetical data, one could infer that adding an electron-withdrawing group like chlorine at the R¹ position (DERIV-02) improves activity compared to the parent compound.[21] Conversely, adding a methyl group at the R² position (DERIV-03) appears to decrease activity.
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤4 is often used as a general indicator of bactericidal activity, while a ratio >4 suggests bacteriostatic activity. In the table, most compounds appear to be bacteriostatic.
References
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(PDF) Antimicrobial sulfonamide drugs - ResearchGate. Available at: [Link]
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Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides - Taylor & Francis Online. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central. Available at: [Link]
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Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols for the Study of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide in Enzyme Inhibition
Introduction: Unveiling the Inhibitory Potential of a Nitroaromatic Sulfonamide
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core, a structure renowned for its diverse biological activities.[1] With a molecular formula of C₁₀H₁₃ClN₂O₄S and a molecular weight of 292.74 g/mol , this yellow crystalline solid holds significant interest for researchers in enzymology and drug discovery.[1] The benzenesulfonamide moiety is a well-established pharmacophore, forming the basis of numerous therapeutic agents.[2] Notably, this structural class is a cornerstone in the development of carbonic anhydrase inhibitors.[2][3] The presence of a nitro group and a chloro substituent on the benzene ring of this compound suggests the potential for nuanced interactions with enzyme active sites, making it a compelling candidate for detailed enzyme inhibition studies.[3]
This guide provides a comprehensive framework for investigating the enzyme inhibitory properties of this compound, with a specific focus on the carbonic anhydrase (CA) family of enzymes as a primary and well-validated target for benzenesulfonamides.[2][3] The protocols herein are designed to be robust and adaptable, enabling researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition.
Scientific Foundation: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[2][3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, and various biosynthetic pathways.
Different isoforms of carbonic anhydrase are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, and particularly, cancer.[2] Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.[3] Consequently, the development of selective CA inhibitors is a significant focus in modern drug discovery.
Benzenesulfonamides are a prominent class of CA inhibitors. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. While the parent compound, 2-chloro-5-nitro-benzenesulfonamide, has been studied for its interaction with carbonic anhydrases, the N,N-diethyl derivative presents an opportunity to explore how substitutions on the sulfonamide nitrogen affect binding affinity and isoform selectivity.[3]
Below is a diagram illustrating the central role of carbonic anhydrase in pH regulation and its relevance as a therapeutic target in oncology.
Caption: Role of Carbonic Anhydrase in pH regulation and as a drug target.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the inhibitor's properties is crucial for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78.5-79.5 °C | [1] |
| Solubility | Soluble in DMSO and other organic solvents. | Assumed based on common practice |
| Stability | Sulfonamides are generally stable in aqueous solutions at neutral pH.[3] | General chemical knowledge |
Preparation of Stock Solutions
1. Inhibitor Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic compounds, making it ideal for creating high-concentration stock solutions.[3]
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
2. Carbonic Anhydrase Stock Solution:
-
Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
The final concentration will depend on the specific activity of the enzyme lot.
-
Store in aliquots at -80°C.
3. Substrate Stock Solution (e.g., p-Nitrophenyl Acetate - pNPA):
-
Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.
-
The concentration should be optimized based on the specific assay conditions and the Kₘ of the enzyme for the substrate.
-
Rationale: pNPA is a commonly used chromogenic substrate for carbonic anhydrase esterase activity assays.
Experimental Protocols
The following protocols provide a step-by-step guide to determine the inhibitory effects of this compound on carbonic anhydrase.
Protocol 1: Determination of IC₅₀
This protocol aims to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
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Application Notes and Protocols for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide in Drug Discovery
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have given rise to a multitude of clinically successful drugs, ranging from antibacterial agents to diuretics, and anticonvulsants to anticancer therapies. The compound at the center of this guide, 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide , represents a versatile yet underexplored member of this chemical class. Its unique substitution pattern—an electron-withdrawing nitro group, a reactive chloro group, and a diethyl-substituted sulfonamide—offers a compelling starting point for targeted drug discovery campaigns.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It provides not only the scientific rationale for its use but also detailed, field-proven protocols for its investigation as a modulator of key biological targets. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.
Physicochemical Properties
A foundational understanding of a compound's properties is critical for its application in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [1][2] |
| Molecular Weight | 292.74 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 78.5-79.5 °C | [1][2] |
| CAS Number | 4750-91-8 | [3] |
Core Application I: Inhibition of Carbonic Anhydrases
The primary and most promising application of benzenesulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various CA isoforms are overexpressed in a range of pathologies, making them attractive therapeutic targets. For instance, CA II is involved in glaucoma, CA VII in epilepsy, and the tumor-associated isoforms CA IX and XII are key regulators of pH in hypoxic cancers, promoting tumor survival and metastasis.[5][6]
Mechanism of Action: A Tale of Zinc Binding
The inhibitory action of benzenesulfonamides against CAs is well-elucidated. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for catalysis. The aromatic ring and its substituents then form favorable interactions with hydrophilic and hydrophobic residues within the active site cavity, dictating the inhibitor's potency and isoform selectivity.[4]
Caption: General mechanism of carbonic anhydrase inhibition.
Protocol 1: In Vitro Screening for Carbonic Anhydrase Inhibition
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various CA isoforms. The assay measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human CA isoforms (e.g., hCA I, II, VII, IX, XII)
-
This compound
-
Acetazolamide (a known pan-CA inhibitor, as a positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red pH indicator
-
CO₂-saturated water
-
DMSO (for compound dilution)
-
Stopped-flow spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Do the same for Acetazolamide.
-
-
Enzyme and Buffer Preparation:
-
Prepare the assay buffer: 20 mM HEPES, pH 7.4, containing 20 µM phenol red.
-
Dilute the recombinant CA isoforms in the assay buffer to a final concentration that gives a linear initial rate of reaction (typically in the low nanomolar range, to be determined empirically for each isoform).
-
-
Assay Execution (Stopped-Flow):
-
The stopped-flow instrument will rapidly mix the enzyme solution with the CO₂-saturated water. The reaction is initiated, and the decrease in pH is monitored by the change in absorbance of phenol red at 557 nm.
-
Uninhibited Reaction: First, run the reaction with the enzyme and CO₂ substrate in the absence of any inhibitor to establish the baseline catalytic rate (V₀).
-
Inhibited Reaction: Pre-incubate the enzyme solution with various concentrations of the test compound or Acetazolamide for 15 minutes at room temperature. Then, initiate the reaction by mixing with the CO₂ substrate. Record the initial reaction rate (Vᵢ).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the substrate concentration and Kₘ are known.
-
Self-Validation and Causality:
-
Positive Control: The inclusion of Acetazolamide validates the assay's ability to detect CA inhibition. The resulting IC₅₀ values should be consistent with literature reports.
-
DMSO Control: A vehicle control (DMSO only) is essential to ensure that the solvent does not affect enzyme activity.
-
Concentration Range: A wide range of inhibitor concentrations is used to ensure a full dose-response curve is captured, allowing for accurate IC₅₀ determination.
Caption: General synthetic pathway for the target compound.
Future Directions: Exploring New Frontiers
Beyond CA inhibition and antimicrobial activity, the structure of this compound makes it an intriguing candidate for other applications:
-
Chemical Proteomics: The presence of a reactive chloro group on an aromatic ring suggests that this compound could be developed into an activity-based protein profiling (ABPP) probe. [7]By appending a reporter tag (like an alkyne for click chemistry), it could be used to covalently label and identify novel protein targets in complex biological systems, a powerful strategy for target deconvolution. [8][9]* Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can serve as a fragment for screening against various protein targets. Hits from an FBDD campaign can then be elaborated and optimized to develop potent and selective inhibitors.
Conclusion
This compound is more than just a chemical intermediate; it is a launchpad for innovation in drug discovery. Its benzenesulfonamide core provides a high-probability entry point for targeting carbonic anhydrases, while its overall structure warrants investigation into its antimicrobial potential. The protocols detailed herein offer a robust framework for initiating these investigations. By combining systematic screening with a deep understanding of the underlying chemical and biological principles, researchers can unlock the full therapeutic potential of this versatile scaffold.
References
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Rutkauskas, K., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2013. Available from: [Link]
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Ansari, M.F., et al. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. 2020. Available from: [Link]
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Angeli, A., et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. 2014. Available from: [Link]
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Angeli, A., et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. 2014. Available from: [Link]
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Nocentini, A., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. 2021. Available from: [Link]
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Ajani, O.O., et al. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. 2013. Available from: [Link]
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Parker, C.G., et al. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. Nature Communications. 2020. Available from: [Link]
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Ajani, O.O., et al. Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. 2013. Available from: [Link]
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Ajani, O.O., et al. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules. 2019. Available from: [Link]
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Gherman, A.M., et al. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. 2025. Available from: [Link]
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Vinogradova, E.V., et al. Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell. 2023. Available from: [Link]
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Abd El-Gilil, R.J. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. 2022. Available from: [Link]
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Chen, Y., et al. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. 2023. Available from: [Link]
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Gherman, A.M., et al. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. 2025. Available from: [Link]
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Penn Today. Versatile 'chemoproteomic probes' for activity-based protein profiling. 2021. Available from: [Link]
-
Kumar, K.S., et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. 2021. Available from: [Link]
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Derivatization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide for functional studies
Application Note & Protocols
Topic: Derivatization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold for Innovation
This compound is a highly versatile scaffold for chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure is endowed with three key functional regions ripe for chemical modification: a reactive aryl chloride, a reducible nitro group, and a sulfonamide moiety. This trifecta of reactivity allows for a modular approach to building diverse molecular libraries from a single, readily accessible starting material.
The benzenesulfonamide core is a privileged structure in pharmacology, forming the basis for a wide range of therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] The strategic derivatization of this core scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling systematic Structure-Activity Relationship (SAR) studies. This guide provides a detailed exploration of derivatization strategies for this compound, complete with validated protocols and the scientific rationale behind each experimental choice.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C10H13ClN2O4S | [4][5] |
| Molecular Weight | 292.74 g/mol | [4] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 78.5 - 79.5 °C | [4] |
| CAS Number | 4750-91-8 | [5] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. As with many chlorinated nitroaromatic compounds, it may be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Strategic Pathways for Derivatization
The molecular architecture of this compound offers three primary vectors for chemical modification. Each strategy targets a specific functional group, allowing for a combinatorial approach to generating novel analogues.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The Principle of Activation: The chlorine atom at the C2 position is activated for nucleophilic displacement. This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro group (-NO₂) positioned para to the chlorine and, to a lesser extent, the sulfonamide group (-SO₂NEt₂) positioned ortho. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction.[6][7][8][9] This makes the displacement of the chloride leaving group energetically favorable.
Caption: Workflow for SNAr Derivatization.
Protocol 1: General Procedure for SNAr with Amines
This protocol details the reaction with a representative primary amine, benzylamine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (10 mL per mmol of starting material).
-
Addition of Nucleophile: Add the amine nucleophile (e.g., benzylamine, 1.2 eq) to the solution. For less reactive amines, or to scavenge the HCl byproduct, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be included.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are generally complete within 4-12 hours.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C2-substituted derivative.
Table 2: Exemplary Nucleophiles for SNAr Reactions
| Nucleophile Class | Example | Expected Product Functionality |
| Primary Amines | Aniline, Cyclohexylamine | Secondary Amine Linkage |
| Secondary Amines | Morpholine, Piperidine | Tertiary Amine Linkage |
| Thiols | Thiophenol, Benzyl Mercaptan | Thioether Linkage |
| Alkoxides | Sodium Methoxide | Methoxy Ether Linkage |
Strategy 2: Reduction of the Nitro Group and Subsequent Functionalization
The Principle of Transformation: The nitro group is a versatile precursor to the amino group, a cornerstone functional group in medicinal chemistry. The reduction of the aromatic nitro group to an aniline derivative opens up a vast array of subsequent chemical transformations.[4][10] This two-step process dramatically expands the accessible chemical space. Common and effective reducing agents include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (H₂ over Pd/C).[11]
Caption: Two-step derivatization via nitro reduction.
Protocol 2A: Reduction of the Nitro Group using SnCl₂
-
Reaction Setup: Suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Neutralization:
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-amino-2-chloro-N,N-diethyl-benzenesulfonamide. This product is often used in the next step without further purification.
Protocol 2B: Acylation of the Resulting Aniline
-
Reagent Preparation: Dissolve the crude aniline intermediate from Protocol 2A (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as triethylamine (1.5 eq).
-
Acylating Agent Addition: Cool the solution in an ice bath (0 °C) and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography or recrystallization to obtain the final amide product.
-
Strategy 3: Late-Stage Modification of the Sulfonamide
The Principle of Advanced Synthesis: While sulfonamides are often considered robust and somewhat inert, modern synthetic methods have enabled their use as versatile synthetic handles for late-stage functionalization.[12][13] These advanced techniques typically involve the activation of the sulfonamide, for instance, by converting it into a sulfonyl chloride or a sulfinate intermediate.[13][14] These reactive intermediates can then be coupled with a variety of nucleophiles or undergo further transformations.
This approach is particularly powerful for modifying complex, drug-like molecules where direct synthesis might be challenging.[12] While detailed protocols are highly substrate-specific and beyond the scope of this introductory guide, the conceptual workflow is illustrated below. Researchers interested in this strategy are encouraged to consult specialized literature on N-H functionalization and sulfonamide deamination.[12][14][15]
Caption: Conceptual workflow for sulfonamide modification.
Characterization of Synthesized Derivatives
The identity and purity of all newly synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of solid compounds.
Applications in Functional Studies
The library of compounds generated through these derivatization strategies serves as a powerful tool for functional studies, particularly in drug discovery.
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents at the C2 and C5 positions, researchers can probe the molecular interactions between the compounds and a biological target (e.g., an enzyme or receptor). This is crucial for optimizing potency and selectivity.[12]
-
Enzyme Inhibition Assays: The sulfonamide scaffold is a classic pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs), which are implicated in diseases like glaucoma and cancer.[1][3][16] The synthesized derivatives can be screened for inhibitory activity against various CA isoforms.
-
Antimicrobial and Anticancer Screening: The diverse electronic and steric properties of the derivatives can be leveraged in phenotypic screens to identify novel hits with potential antimicrobial or anticancer activity.[3][4]
Conclusion
This compound is a strategic starting material that provides at least two orthogonal and highly reliable handles for chemical derivatization. The protocols outlined in this guide for nucleophilic aromatic substitution and nitro group reduction/functionalization are robust, scalable, and offer a clear path to generating chemically diverse libraries. These libraries are invaluable for exploring structure-activity relationships and discovering novel bioactive compounds for a wide range of therapeutic applications.
References
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- Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. ACS Publications.
- Benchchem. (n.d.). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols.
- ResearchGate. (n.d.). Current methods for sulfonamide synthesis.
- ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl....
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- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ChemistryViews. (2019). Versatile Conversion of Sulfonamides.
- MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
- (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- PubMed. (n.d.). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal.
- Journal of the American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- Oxford Academic. (1991). Liquid Chromatographic Determination of Six Sulfonamide Residues in Animal Tissues Using Postcolumn Derivatization. Journal of AOAC INTERNATIONAL.
- ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials.
- NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
- MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Sigma-Aldrich. (n.d.). 2-CHLORO-5-NITROBENZENESULFONAMIDE AldrichCPR.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video).
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- PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide.
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Application Notes & Protocols: 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide as a Versatile Reagent for Nucleophilic Aromatic Substitution
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a highly activated aromatic electrophile designed for efficient nucleophilic aromatic substitution (SNAr) reactions. Its unique electronic and structural features make it a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of a strongly electron-withdrawing nitro group positioned para to the chloride leaving group, along with an ortho-sulfonamide group, significantly enhances the reactivity of the aryl chloride towards nucleophilic attack.[1][2] This guide provides a comprehensive overview of the reagent's properties, the underlying reaction mechanisms, detailed experimental protocols, and critical safety information to empower researchers in leveraging this versatile tool.
Reagent Profile and Physicochemical Properties
Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's reactivity is a direct consequence of its specific substitution pattern.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and sulfonamide (-SO₂NEt₂) groups are powerful EWGs. They function by induction and, more importantly, by resonance to delocalize the negative charge of the intermediate formed during the reaction, thereby lowering the activation energy of the substitution.[2][3]
-
Leaving Group: The chlorine atom serves as a good leaving group in this activated system.
-
Steric Hindrance: The N,N-diethyl groups on the sulfonamide can provide steric influence in certain reactions, potentially directing the approach of incoming nucleophiles.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S | [4] |
| Molecular Weight | 292.74 g/mol | [4] |
| CAS Number | 4750-91-8 | [5] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 78.5 - 79.5 °C | [4] |
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The utility of this compound is rooted in the SNAr mechanism. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups.[1]
The Stepwise Addition-Elimination Pathway
The widely accepted mechanism for SNAr reactions proceeds in two distinct steps, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]
-
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This forms a negatively charged, non-aromatic cyclohexadienyl anion, the Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The ortho and para positioning of the EWGs is crucial as they allow the negative charge to be delocalized onto the electronegative atoms of the substituent, as depicted in the resonance structures below.[2][3]
-
Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the chloride leaving group.
Caption: The SNAr Addition-Elimination Mechanism.
A Modern Perspective: Concerted Mechanisms
While the stepwise model is broadly applicable, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, bypassing a discrete Meisenheimer intermediate.[6][7] This is more likely with very good leaving groups or less stabilized anionic intermediates.[6] Researchers should be aware of this possibility, as it can influence reaction kinetics and selectivity.
Core Applications: A Gateway to Molecular Diversity
The primary application of this compound is as an electrophilic scaffold. By reacting it with a wide array of nucleophiles, a diverse library of substituted benzenesulfonamides can be rapidly generated. This is particularly valuable in drug discovery programs for structure-activity relationship (SAR) studies.
Classes of Compatible Nucleophiles:
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines.
-
O-Nucleophiles: Alcohols, phenols, and alkoxides.
-
S-Nucleophiles: Thiols and thiophenols.
Caption: Synthetic pathways using the title reagent.
Experimental Protocols
The following protocols are generalized starting points. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
This protocol describes a typical reaction to form a substituted aniline derivative.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Standard glassware for work-up
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 2.0 eq). The use of a carbonate base is often preferred for its heterogeneity and ease of removal.
-
Add the amine nucleophile (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Causality Check: The polar aprotic solvent (DMF/DMSO) is chosen to solubilize the reactants and facilitate the SNAr mechanism, which involves charged intermediates. The base is essential to neutralize the HCl formed during the reaction, driving it to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Weak nucleophile; Ineffective base. | Increase reaction temperature. Use a stronger base (e.g., NaH for alcohols). Consider using a catalyst (e.g., phase-transfer catalyst) for certain nucleophiles. |
| Recovery of Starting Material | Reaction time too short; Deactivated nucleophile. | Extend reaction time. Check the purity and reactivity of the nucleophile. |
| Multiple Products | Side reactions (e.g., reaction with solvent); Over-reaction. | Lower the reaction temperature. Use a less reactive solvent if possible. Carefully control the stoichiometry of the nucleophile. |
Safety and Handling
Proper handling is essential due to the reagent's potential hazards.
-
Hazard Identification: May cause an allergic skin reaction (H317) and serious eye irritation (H319). Aromatic nitro compounds should be handled with care due to potential systemic effects.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin Protection: Lab coat. Avoid skin contact.[8]
-
-
Handling:
-
Use in a well-ventilated fume hood.
-
Avoid creating dust.
-
Wash hands and face thoroughly after handling.
-
-
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Conclusion
This compound stands out as a robust and versatile electrophile for constructing C-N, C-O, and C-S bonds via the SNAr reaction. The strategic placement of its activating groups ensures high reactivity and predictable outcomes. By understanding the underlying mechanism and following the outlined protocols, researchers can effectively employ this reagent to accelerate the discovery and synthesis of novel compounds for a wide range of scientific applications.
References
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-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
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CAS No.4750-91-8, this compound Suppliers - LookChem. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the success of your experiments.
Introduction: The Synthetic Challenge
This compound (C₁₀H₁₃ClN₂O₄S) is a key building block in medicinal chemistry and proteomics research.[1] Its synthesis, typically achieved by reacting 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine, appears straightforward. However, the reactivity of the sulfonyl chloride functional group presents several challenges that can lead to significantly reduced yields and complex purification steps. The primary obstacles include the high moisture sensitivity of the sulfonyl chloride starting material and the generation of hydrochloric acid, which can deactivate the amine nucleophile.[2][3]
This guide provides a systematic approach to overcoming these challenges through careful control of reaction parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer: Low yields are the most common issue and can originate from several factors. A systematic check of your reagents and conditions is the best approach.
-
Hydrolysis of the Sulfonyl Chloride: The primary culprit is often the hydrolysis of the 2-chloro-5-nitrobenzenesulfonyl chloride starting material.[4] This compound is highly sensitive to moisture and will readily react with water to form the corresponding 2-chloro-5-nitrobenzenesulfonic acid.[2][3] This sulfonic acid is unreactive towards the amine under these conditions, effectively removing your starting material from the reaction pathway and halting product formation.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][4]
-
-
Inactivation of the Amine: The reaction between the sulfonyl chloride and diethylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3][5] If not neutralized, this acid will protonate the diethylamine starting material, forming diethylamine hydrochloride.[6][7] The resulting ammonium salt is no longer nucleophilic and cannot react with the sulfonyl chloride, thus stopping the reaction.
-
Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, must be added to the reaction mixture.[2] This base acts as an "acid scavenger," neutralizing the HCl as it is formed and ensuring the diethylamine remains in its free, nucleophilic state.[3] Use at least a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization.[4]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent, resulting in a lower yield.
-
Solution: While a 1:1 molar ratio of the sulfonyl chloride to diethylamine is theoretically required, using a slight excess of the more volatile and easily removed diethylamine (1.1-1.2 equivalents) can help drive the reaction to completion.[2]
-
Question: I am observing a significant amount of a white precipitate in my reaction flask. What is it?
Answer: The white precipitate is almost certainly diethylamine hydrochloride.[6][7] This occurs when the hydrochloric acid generated during the reaction is not effectively neutralized and reacts with the diethylamine starting material. While soluble in some solvents, it can precipitate in less polar organic solvents like dichloromethane, especially as its concentration increases.
-
Solution: This is a clear indication of insufficient or an ineffective base. Ensure you have added an adequate amount (at least 1.1 equivalents) of a dry, non-nucleophilic base like triethylamine.[2][3] If the precipitate persists, it may suggest that your base has degraded or contains excessive water.
Question: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
Answer: Difficulty in purification often points to the presence of unreacted starting materials or side products.
-
Primary Impurities:
-
2-Chloro-5-nitrobenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride.[2] This is an acidic impurity.
-
Unreacted Diethylamine: If used in excess, this volatile amine may remain.
-
Triethylamine Hydrochloride: The salt formed from the base and HCl byproduct.
-
-
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is highly effective. Quench the reaction mixture with water. To remove the acidic sulfonic acid impurity and the triethylamine hydrochloride salt, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[8]
-
Recrystallization: The target compound, this compound, is a yellow crystalline solid with a reported melting point of 78.5-79.5 °C.[1] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is an excellent final step to achieve high purity.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature? A1: The reaction is typically performed at a low temperature initially (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[4] Gentle heating may be required for less reactive amines, but is generally not necessary for diethylamine.[3]
Q2: Which solvent is best for this synthesis? A2: Anhydrous chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are common and effective choices.[2] They are inert to the reaction conditions and are good at dissolving both the sulfonyl chloride and the amine.
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[11] By spotting the reaction mixture on a silica gel plate alongside the starting sulfonyl chloride, you can visualize the consumption of the starting material and the appearance of the product spot. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
Q4: Can I use an inorganic base like sodium hydroxide? A4: While possible under specific biphasic conditions (known as Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material.[2] For laboratory-scale synthesis focused on high yield, a dry, non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[2]
Visualizing the Process
To better understand the relationships between components and the overall workflow, the following diagrams have been generated.
Caption: Core components of the sulfonamide synthesis reaction.
Caption: Troubleshooting flowchart for optimizing reaction yield.
Data Summary and Protocols
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Sulfonyl Chloride: 1.0 eq | Limiting reagent. |
| Diethylamine: 1.1 - 1.2 eq | Slight excess to ensure complete conversion of the sulfonyl chloride.[2] | |
| Base (Triethylamine): 1.1 - 1.5 eq | Neutralizes the HCl byproduct to prevent amine inactivation.[3][4] | |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvent that provides good solubility for reactants.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, followed by stirring at RT for completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[2][4] |
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
2-chloro-5-nitrobenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-5-nitrobenzenesulfonyl chloride (e.g., 10.0 g, 39.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DCM (100 mL) to the flask and stir until the solid is completely dissolved.
-
Amine & Base Addition: Add diethylamine (e.g., 4.5 mL, 42.9 mmol, 1.1 eq) followed by triethylamine (e.g., 6.0 mL, 42.9 mmol, 1.1 eq) to the solution.
-
Reaction: Cool the flask to 0 °C in an ice bath. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride spot is no longer visible.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude yellow solid can be purified by recrystallization from hot ethanol to yield pure this compound.
Caption: General experimental workflow for the synthesis.
References
-
Lee, K. Y., & Kim, J. N. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. Organic Preparations and Procedures International, 37(6), 565-568. Available at: [Link]
- CN102351751A. (2012). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
- DE3714611A1. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Google Patents.
-
PubMed. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Available at: [Link]
-
ResearchGate. (2020). Optimization of the sulfamide synthesis. Available at: [Link]
- CN102351751A (Chinese). (2012). 化学合成5-硝基-2-氯苯磺酰氯的方法. Google Patents.
- JP2588580B2. (1997). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Google Patents.
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
ResearchGate. (2023). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available at: [Link]
-
AOAC International. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]
-
AOAC International. (1979). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Available at: [Link]
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
- Google Patents. (2007). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
- Google Patents. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][12]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
-
Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Available at: [Link]
-
Sciencemadness Discussion Board. (2019). diethylamine hydrochloride synthesis question. Available at: [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available at: [Link]
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Technical Support Center: Synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonamide synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your results.
The synthesis of this compound is a cornerstone for creating specific reagents used in proteomics research and as a scaffold in the development of novel pharmaceutical agents.[1] The primary method involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine.[2] While seemingly straightforward, the reactivity of the sulfonyl chloride functional group can lead to several undesirable side products if conditions are not meticulously controlled.
Section 1: The Core Reaction Pathway
The intended synthesis is a nucleophilic substitution reaction where the secondary amine, diethylamine, attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]
Sources
Technical Support Center: Purification of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Welcome to the technical support center for the purification of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of removing isomeric impurities from the target compound.
Introduction: The Challenge of Isomeric Purity
This compound is a key reagent and building block in various research and development applications, including proteomics and antimicrobial agent development.[1] Its synthesis, typically involving the nitration of a 2-chlorobenzenesulfonamide precursor, often leads to the formation of undesired positional isomers. These isomers possess nearly identical physical and chemical properties, making their separation from the desired product a significant purification challenge.
The primary isomeric impurity is typically 2-Chloro-N,N-diethyl-3-nitro-benzenesulfonamide , which forms concurrently during the nitration step.[2] The presence of this and other minor isomers can interfere with subsequent reactions and compromise the integrity of biological assays. This guide provides a comprehensive framework for identifying, troubleshooting, and effectively removing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude product?
Beyond the primary isomeric impurity (the 3-nitro variant), your crude product may contain several other process-related impurities:
-
Unreacted Starting Materials: Residual 2-chlorobenzenesulfonamide or its N,N-diethyl derivative.
-
Other Positional Isomers: Small quantities of 4-nitro and 6-nitro isomers can also form.
-
Hydrolysis Products: The reactive sulfonyl chloride intermediate can hydrolyze back to the corresponding sulfonic acid if moisture is present during the synthesis.[3][4]
-
Over-nitrated Products: Under harsh nitrating conditions, dinitro-substituted benzenesulfonamides may form.[2]
Q2: How can I analyze my crude sample to identify and quantify these impurities?
A multi-faceted analytical approach is recommended for a complete purity assessment. The choice of technique depends on the specific information required, from rapid qualitative checks to precise quantitative analysis.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), quantification.[5] | Robust, highly reproducible, excellent for separating and quantifying closely related isomers.[5][6][7] | Requires reference standards for absolute quantification; potential for co-elution. |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a solid support. | Retention factor (Rf) for qualitative assessment. | Fast, inexpensive, excellent for reaction monitoring and selecting solvent systems for column chromatography.[5] | Not quantitative; lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (¹H NMR) | Nuclear spin transitions in a magnetic field. | Structural confirmation, presence of isomers via distinct aromatic proton signals. | Provides definitive structural information. | Difficult for quantifying isomers with overlapping signals; lower sensitivity to minor impurities.[8] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis. | Molecular weight confirmation of the product and impurities.[9] | Highly sensitive; confirms identity. | Does not distinguish between isomers without chromatographic separation (e.g., LC-MS). |
A typical starting point for HPLC analysis would involve a reverse-phase C8 or C18 column with a mobile phase of acetonitrile and water, often with a small amount of formic or phosphoric acid to ensure sharp peaks.[6][7]
Q3: What is the primary purification strategy for removing isomeric impurities from a solid product?
For solid compounds like this compound, recrystallization is the most effective and widely used purification method.[3][10] The principle relies on the subtle differences in solubility between the desired isomer and the impurities in a chosen solvent. An ideal solvent will dissolve the crude product completely at an elevated temperature but allow the desired, less soluble isomer to selectively crystallize upon cooling, leaving the more soluble impurities behind in the mother liquor.[11][12]
Q4: My recrystallization is failing. How can I troubleshoot the process?
Recrystallization can be challenging, but most issues can be resolved with systematic troubleshooting. Common problems include the product "oiling out," failure to crystallize, or low recovery.
Issue 1: The product "oils out" instead of forming crystals. "Oiling out" occurs when the dissolved solid separates from the solution as a liquid layer.[13] This often happens when the solution temperature is higher than the melting point of the solute or when impurity levels are very high.[13]
-
Solution 1: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[13] Insulating the flask can promote gradual cooling.
-
Solution 2: Change the solvent system. The current solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent pair like ethanol-water or isopropanol-water.[10][13]
Issue 2: No crystals are forming, even after the solution has cooled completely. This typically indicates that the solution is not sufficiently supersaturated or that the activation energy for nucleation has not been overcome.
-
Solution 1: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again.[13]
-
Solution 2: Induce crystallization. Scratch the inner wall of the flask at the solution's surface with a glass rod or add a tiny "seed" crystal of the pure product.[13][14]
-
Solution 3: Cool to a lower temperature using an ice-salt bath, but do this only after slow cooling to room temperature has failed to yield crystals.
Issue 3: The purity has not improved significantly. This suggests that the chosen solvent does not effectively discriminate between the desired product and the impurities, or that the cooling process was too rapid.
-
Solution 1: Ensure the solution cools as slowly as possible. Rapid cooling traps impurities within the crystal lattice.
-
Solution 2: Perform a second recrystallization on the obtained crystals.
-
Solution 3: Experiment with different solvent systems. Small-scale solubility tests are crucial for finding the optimal solvent.
The following workflow provides a logical approach to addressing these common issues.
Caption: A logical workflow for troubleshooting common recrystallization issues.
Q5: Can you provide a detailed protocol for recrystallization?
Certainly. Below is a generalized, step-by-step protocol for single-solvent recrystallization, which should be optimized for your specific compound and scale.
Experimental Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) to find one that dissolves the crude solid when hot but poorly when cold.[10] The melting point of your compound (78.5-79.5 °C) should be higher than the boiling point of the chosen solvent.[1][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chip. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring.[14] Continue adding small portions of hot solvent until the solid just dissolves completely. Using an excess of solvent will reduce your final yield.[13]
-
Decolorization (Optional): If the solution has a strong color from persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[12] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[12][14] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[11][14] Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing the soluble impurities.[11]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.[12]
Q6: Recrystallization isn't providing the required purity. What other methods can I use?
When recrystallization is ineffective, column chromatography is the next logical step.[3] This technique separates compounds based on their differential adsorption onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.
-
Principle: Compounds with different polarities will travel through the column at different rates. For this compound and its isomers, the subtle differences in their dipole moments can be exploited for separation.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). The ideal solvent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate) should give a good separation of spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.
-
Execution: While more labor- and solvent-intensive than recrystallization, column chromatography offers superior resolving power and is often successful for separating challenging isomeric mixtures.
References
-
Separation of Benzenesulfonamide, 3-nitro-4-(phenylamino)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
Sulfonamide-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 17, 2026, from [Link]
-
3.3. CRYSTALLIZATION. (n.d.). Retrieved January 17, 2026, from [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Retrieved January 17, 2026, from [Link]
- CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents. (n.d.). Google Patents.
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. (n.d.). Google Patents.
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents. (n.d.). Google Patents.
-
Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][13]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed. (2021). PubMed. Retrieved January 17, 2026, from [Link]
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents. (n.d.). Google Patents.
- DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents. (n.d.). Google Patents.
-
Separation of Nitrobenzaldehyde Isomers : r/CHROMATOGRAPHY - Reddit. (2025). Reddit. Retrieved January 17, 2026, from [Link]
-
Indirect high-performance liquid chromatographic separation of stereoisomers of beta-alkyl-substituted amino acids by the application of (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester as chiral derivatizing agent - PubMed. (2002). PubMed. Retrieved January 17, 2026, from [Link]
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst - Journal of Synthetic Chemistry. (2023). Journal of Synthetic Chemistry. Retrieved January 17, 2026, from [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.). Google Patents.
-
Sample Preparation Reference Manual and Users Guide - LabRulez LCMS. (n.d.). LabRulez LCMS. Retrieved January 17, 2026, from [Link]
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Stability of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide in different solvent systems
Welcome to the technical support center for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability studies involving this compound. While specific stability data for this compound is not extensively published, this document leverages established principles of sulfonamide, nitroaromatic, and chloro-substituted aromatic chemistry to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound include susceptibility to hydrolysis (especially under basic conditions), photodegradation due to the presence of the nitroaromatic chromophore, and potential for oxidative and reductive degradation pathways.[1][2][3] The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the benzenesulfonamide core.
Q2: How does pH likely affect the stability of this compound in aqueous solutions?
A2: Sulfonamides, as a class, are generally more stable in acidic to neutral pH.[1][4] However, under strongly acidic or basic conditions, hydrolysis of the sulfonamide bond can occur. For this compound, alkaline hydrolysis is a more probable degradation pathway. It is crucial to experimentally determine the pH-rate profile to identify the pH of maximum stability.
Q3: Is this compound sensitive to light?
A3: The nitroaromatic moiety in the molecule suggests a high potential for photosensitivity. Exposure to UV or even high-intensity visible light could lead to photodegradation. Therefore, it is recommended to handle the compound and its solutions in light-protected containers (e.g., amber vials) and to conduct photostability studies as part of your experimental work.
Q4: What are the expected degradation products?
A4: While specific degradation products need to be identified experimentally, plausible degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond to yield 2-chloro-5-nitrobenzenesulfonic acid and diethylamine.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.[3][5]
-
Nucleophilic substitution of the chlorine atom: Although less likely under typical experimental conditions, the chloro group could be displaced by strong nucleophiles.
Q5: What analytical techniques are best suited for stability studies of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in solution, even at room temperature. | Hydrolysis due to inappropriate pH of the solvent system. | 1. Immediately measure the pH of your solvent system. 2. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) and re-evaluate stability. 3. If using non-aqueous solvents, ensure they are free from acidic or basic impurities. |
| Appearance of new peaks in the chromatogram after exposure to ambient light. | Photodegradation. | 1. Prepare fresh solutions and store them in the dark (e.g., wrapped in aluminum foil or in amber vials). 2. Compare the chromatograms of light-exposed and light-protected samples to confirm photodegradation. 3. If confirmed, all subsequent work should be performed under light-protected conditions. |
| Inconsistent stability results between batches of the same solvent. | Solvent impurities or degradation. | 1. Use high-purity, HPLC-grade solvents. 2. Check the age and storage conditions of your solvents. Peroxides can form in aged ethers and other solvents, leading to oxidative degradation. 3. Consider using a fresh bottle of solvent from a reputable supplier. |
| Formation of a precipitate upon dissolution or during the stability study. | Poor solubility or degradation to an insoluble product. | 1. Determine the solubility of the compound in your chosen solvent system before initiating the stability study. 2. If a precipitate forms during the study, it could be a degradant. Attempt to isolate and identify the precipitate. 3. Consider using a co-solvent to improve solubility, but first, verify the co-solvent's inertness. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter, validated HPLC system with UV detector, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to 60°C.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to a suitable concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the decrease in the parent peak area and the formation of new peaks.
Caption: Workflow for the forced degradation study.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the stability of this compound over a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Validated HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).
-
Time Points: Withdraw aliquots at specified time intervals.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the observed first-order rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Caption: Experimental workflow for determining the pH-rate profile.
Data Summary (Illustrative)
The following table illustrates how to present stability data for this compound in different solvent systems. Note: The data below is hypothetical and should be replaced with your experimental findings.
| Solvent System | Condition | % Degradation after 24h | Major Degradation Products |
| 0.1 M HCl | 60°C | < 5% | Not significant |
| 0.1 M NaOH | 60°C | 35% | DP-1, DP-2 |
| 3% H2O2 | Room Temp | 15% | DP-3 |
| Water (pH 7) | 60°C | < 10% | Not significant |
| Methanol | Room Temp | < 2% | Not significant |
| Acetonitrile | Room Temp | < 2% | Not significant |
References
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). MedCrave.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degrad
- New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). Frontiers in Microbiology.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
- Analytical Techniques In Stability Testing. (2025).
- Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed.
- Assay and Stability Testing. (n.d.). Kinam Park.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Bacterial degradation pathway of nitrobenzenes under aerobic conditions. (n.d.).
- Metabolism of nitroarom
- Hydrolysis of sulphonamides in aqueous solutions. (2012).
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Degradation pathways of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide under experimental conditions
Disclaimer: The following guide is based on established principles of chemical degradation and published data on structurally related molecules. As of the date of publication, specific degradation pathways for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide are not extensively documented in peer-reviewed literature. The information provided is intended to serve as a scientifically-grounded resource for researchers.
Introduction
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound. The molecular structure of this compound, featuring a chlorinated and nitrated aromatic ring coupled to a sulfonamide moiety, presents several reactive sites. Understanding its stability and degradation is crucial for assessing its environmental fate, metabolic profile, and potential for persistence. This guide, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies for experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial degradation pathways for this compound under experimental conditions?
A1: Based on the degradation of analogous compounds like 2-chloro-5-nitrophenol, the most likely initial degradation steps involve the modification of the most reactive functional groups: the nitro group and the chloro group.[1][2][3][4] The primary pathways are predicted to be:
-
Reductive Pathway (Biotic/Abiotic): The electron-withdrawing nitro group is highly susceptible to reduction. This is a common initial step in both microbial and chemical degradation of nitroaromatic compounds.[2] The reduction can proceed sequentially to form nitroso, hydroxylamino, and ultimately amino derivatives.
-
Dechlorination (Primarily Biotic/Reductive): Reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, is a known microbial degradation mechanism for chlorinated aromatic compounds.[2][4]
-
Hydrolysis of the Sulfonamide Group: While generally more stable, the sulfonamide linkage can undergo hydrolysis, particularly under strong acidic or basic conditions, which may not be environmentally common but could be relevant in specific experimental setups.[5]
Q2: My microbial culture is not showing any degradation of the parent compound. What are the potential reasons?
A2: The lack of degradation in a microbial culture can stem from several factors:
-
Inappropriate Microbial Strain: The selected microorganism or consortium may lack the specific enzymes required for the initial attack on the molecule. Nitroreductases are often key enzymes for initiating the degradation of nitroaromatics.[2]
-
Toxicity of the Compound: The parent compound or an early degradation intermediate might be toxic to the microorganisms at the concentration used. Chlorinated nitroaromatic compounds can exhibit toxicity.[1]
-
Sub-optimal Culture Conditions: The pH, temperature, aeration (oxygen availability), and nutrient composition of the medium are critical. For example, reductive pathways are favored under anaerobic or anoxic conditions.
-
Lack of a Co-substrate: Some microbial degradation processes require the presence of an additional, more easily metabolizable carbon source (co-substrate) to support microbial growth and induce the necessary enzymes.
Q3: I am observing the formation of an amino-substituted analog of my compound. What does this signify?
A3: The detection of 2-Chloro-N,N-diethyl-5-amino-benzenesulfonamide is a strong indicator that a reductive pathway is occurring. This is a very common transformation for nitroaromatic compounds in both biological and chemical reductive systems.[2][6] The nitro group (-NO₂) is reduced to an amino group (-NH₂). This transformation significantly alters the chemical properties of the molecule, including its polarity and potential for further reactions.
Q4: Can I expect to see dechlorination before or after the reduction of the nitro group?
A4: For structurally similar compounds like 2-chloro-5-nitrophenol, studies have shown that the reduction of the nitro group to a hydroxylamino group often precedes reductive dechlorination.[2][4] The initial reduction of the nitro group can activate the aromatic ring, making it more susceptible to subsequent reactions. However, the exact sequence can be dependent on the specific microorganisms and the redox conditions of the system.
Q5: Is photolytic degradation a significant pathway to consider?
A5: Yes, nitroaromatic compounds are known to undergo photodegradation.[7][8] Exposure to UV or even strong sunlight can lead to the transformation of the compound. The mechanism can involve the excitation of the nitro group, leading to reactions such as the formation of phenolic byproducts or the cleavage of the aromatic ring. It is crucial to conduct experiments in the dark or under controlled lighting conditions if you wish to exclude photolytic effects.
Troubleshooting & Experimental Optimization
| Problem | Potential Cause | Troubleshooting/Optimization Steps |
| No degradation observed | 1. Inactive microbial culture or incorrect strain. 2. Compound toxicity. 3. Non-permissive experimental conditions (pH, temp, redox). | 1. Use a known nitroaromatic-degrading strain or an enriched consortium from a contaminated site. 2. Perform a toxicity assay by testing a range of concentrations. 3. Optimize pH, temperature, and aeration. For reductive pathways, ensure anaerobic/anoxic conditions. |
| Accumulation of an intermediate | The microbial strain can perform the initial degradation step but lacks the enzymes for subsequent steps. | 1. Identify the intermediate using LC-MS/MS or GC-MS. 2. Attempt to isolate a different microbial strain that can degrade the identified intermediate. 3. Use a microbial consortium which may contain multiple species that can carry out the complete degradation pathway. |
| Inconsistent degradation rates | Variability in inoculum, substrate concentration, or experimental setup. | 1. Standardize the inoculum size and growth phase. 2. Ensure precise and consistent initial substrate concentration. 3. Use baffled flasks for consistent aeration in aerobic studies. 4. Run triplicate experiments for statistical validity. |
| Rapid loss of parent compound with no detectable products | 1. Formation of highly polar or volatile degradation products not retained by the analytical method. 2. Strong adsorption of the compound or its products to the experimental vessel or microbial biomass. | 1. Adjust the analytical method (e.g., different HPLC column, derivatization for GC-MS). 2. Perform a mass balance study using a radiolabeled compound if available. 3. Analyze the vessel walls and biomass for the missing compound. |
Predicted Degradation Pathways & Workflows
Predicted Reductive Degradation Pathway
The following diagram illustrates a plausible reductive degradation pathway for this compound, based on pathways established for similar molecules.[1][2][3][4]
Caption: Predicted biotic reductive degradation pathway.
General Experimental Workflow for Degradation Studies
This workflow outlines the key steps for investigating the degradation of the target compound.
Caption: Standard workflow for degradation experiments.
Protocols
Protocol 1: General Aerobic Biodegradation Assay
-
Preparation: Prepare a mineral salts medium (MSM) appropriate for the chosen bacterial strain. Autoclave the medium and all glassware. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Inoculum: Grow the selected bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual growth medium.
-
Experimental Setup: In sterile flasks, add the washed cell suspension to fresh MSM to a final optical density at 600 nm (OD₆₀₀) of approximately 0.5.
-
Initiation: Spike the flasks with the stock solution of the target compound to the desired final concentration (e.g., 10-50 mg/L). Include a solvent control (flask with cells and solvent but no compound) and an abiotic control (flask with compound in sterile medium, no cells).
-
Incubation: Incubate the flasks on an orbital shaker at the optimal temperature and shaking speed for the strain.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each flask for analysis.
-
Analysis: Immediately process the samples by centrifuging or filtering to remove cells. Analyze the supernatant for the parent compound and potential degradation products using HPLC or LC-MS/MS.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation: For clear aqueous samples, filter through a 0.22 µm syringe filter. For complex matrices, solid-phase extraction (SPE) may be necessary. Cartridges like Oasis HLB are often used for sulfonamides.[1][2]
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for sulfonamides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compound and targeted degradation products. A full scan or product ion scan can be used for the identification of unknown metabolites.
-
References
- Al-Momani, F. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 17(6), 886-93.
- García-Galán, M. J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
- Behnajady, M. A., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
- Arora, P. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-77.
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JOURNAL-ASSOCIATION OF OFFICIAL ANALYTICAL CHEMISTS, 64(1), 104-130.
- Lee, C., et al. (1999). Degradation of chloronitrobenzenes by a coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 65(3), 1083-1091.
- García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
- Liu, Y., et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology.
- Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(13), 4045-4052.
- Arora, P. K., & Jain, R. K. (2012). Bacterial degradation pathway for 2-chloro-5-nitrophenol.
- Singh, A., et al. (2019). c Biodegradation pathway of 2-chloro-5-nitrophenol.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Chloro-5-nitrobenzaldehyde. BenchChem Website.
- Nörtemann, B. (1999). Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6.
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15838-15860.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. BMC Microbiology, 24(1), 123.
- Tanveer, S. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Quora.
- Phale, P. S., et al. (2021).
- Powers, D. C., & Miller, S. J. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 144(49), 22746-22753.
- Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology.
- von der Heyden, B. P., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(3), 1645-1653.
- Boreen, A. L., et al. (2004). Hydrolysis of sulphonamides in aqueous solutions. Journal of Agricultural and Food Chemistry, 52(24), 7354-7361.
- Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(1), 72-78.
- Jung, M. E., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(20), 5522-5525.
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- 8. scilit.com [scilit.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Welcome to the technical support center for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and cell-based assays. As a compound with significant potential in proteomics, antimicrobial research, and as a reagent in various biochemical assays, understanding its physicochemical properties is paramount to generating reliable and reproducible data.[1]
This document will walk you through common challenges and their underlying causes, offering step-by-step protocols and troubleshooting advice to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Compound Properties and Stock Solution Preparation
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is a yellow crystalline solid with a molecular weight of 292.74 g/mol and a melting point of 78.5-79.5 °C.[1] Its chemical structure, featuring a nitro group, a chloro group, and a diethylsulfonamide moiety, contributes to its character. A calculated LogP of 3.05 indicates that the compound is hydrophobic, suggesting low aqueous solubility.[2] This hydrophobicity is a critical factor to consider when designing experiments, as it is the primary driver of the solubility challenges you may encounter.
Q2: I'm having trouble dissolving the compound to make a stock solution. What is the recommended solvent and procedure?
A2: Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Here is a detailed protocol for preparing a high-concentration stock solution:
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.93 mg of this compound using a calibrated analytical balance.
-
Add DMSO: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Assay-Related Solubility Issues
Q3: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What's causing this and how can I prevent it?
A3: This is a classic issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower. The key is to control the final concentration of the organic solvent and employ strategies to keep the compound in solution.
Root Causes of Precipitation:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations in your assay can be toxic to cells and may perturb enzyme activity.[4]
-
Rapid Dilution: Adding a small volume of concentrated stock directly into a large volume of aqueous buffer can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of your compound. For instance, changes in pH can alter the ionization state of the sulfonamide group, affecting its solubility.
dot
Caption: A decision-making workflow for addressing compound precipitation in assays.
Strategies to Mitigate Precipitation:
1. Control the Final Solvent Concentration:
Aim for a final DMSO concentration of less than 1% (v/v) in your assay. For highly sensitive cell lines, a concentration of 0.1% or lower is recommended. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
2. Employ Serial Dilutions:
Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer. This gradual reduction in solvent concentration can help keep the compound in solution.
Protocol 2: Serial Dilution for Assay Plate Preparation
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO or a mixture of DMSO and your assay buffer.
-
Working Solution: Further dilute the intermediate solution in your assay buffer to achieve a 2X or 10X final concentration.
-
Final Dilution: Add the working solution to your assay plate containing the other reaction components, bringing the compound to its final 1X concentration.
3. Solvent Exchange:
For very sensitive assays where even low concentrations of DMSO are not tolerated, a solvent exchange can be performed. This involves precipitating the compound from the organic solvent and redissolving it in a more compatible solvent system, though this is a more advanced technique.[5][6][7]
4. Formulation Approaches:
Consider the use of formulation strategies to improve solubility. These can include the use of co-solvents (e.g., ethanol, polyethylene glycol) in combination with DMSO, or the incorporation of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (typically 0.01-0.1%) in your assay buffer to aid in solubilization.
| Solubilizing Agent | Typical Starting Concentration | Considerations |
| DMSO | < 1% (v/v) | Potential for cell toxicity and enzyme inhibition at higher concentrations. |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity and cell viability. |
| Tween® 20/Triton™ X-100 | 0.01 - 0.1% (v/v) | Can interfere with some assay readouts (e.g., fluorescence). |
Table 1: Common Solubilizing Agents and Their Recommended Starting Concentrations.
Q4: I'm observing high variability in my results. Could this be related to solubility?
A4: Absolutely. Poor solubility can be a significant source of variability and poor reproducibility in assays. If the compound is not fully dissolved, you are not delivering a consistent concentration to your assay wells. This can manifest as:
-
Inconsistent dose-response curves.
-
Poor correlation between replicate wells.
-
Time-dependent signal drift as the compound slowly precipitates.
To address this, ensure your stock solution is fully dissolved before use. If you have stored it frozen, allow it to thaw completely at room temperature and vortex thoroughly before making your dilutions. If you suspect precipitation is occurring in your assay plate over time, you can try to visually inspect the wells under a microscope.
dot
Caption: Recommended experimental workflow to minimize solubility-induced variability.
Advanced Troubleshooting
Q5: Are there any other formulation strategies I can try for particularly challenging assays?
A5: Yes, for assays that are intolerant to organic solvents or where precipitation is persistent, you can explore more advanced formulation techniques. These are often employed in drug development and may require specialized equipment and expertise.
-
Solid Dispersions: The compound can be dispersed in a water-soluble polymer matrix to improve its dissolution rate and maintain a supersaturated state in an aqueous medium.
-
Lipid-Based Formulations: For cell-based assays, encapsulating the compound in liposomes or nanoemulsions can facilitate its delivery across the cell membrane.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
These advanced methods often require significant formulation development and may not be practical for all research settings. However, they represent powerful tools for overcoming severe solubility limitations.
By understanding the inherent hydrophobicity of this compound and proactively employing the strategies outlined in this guide, you can mitigate solubility-related issues and generate high-quality, reproducible data in your research.
References
-
LookChem. CAS No.4750-91-8,this compound Suppliers. Available from: [Link].
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Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. NIH. Available from: [Link].
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Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link].
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Hydrophobicity-Based Force Field In Enzymes. NIH. Available from: [Link].
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available from: [Link].
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LookChem. Cas 10372-90-4,Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro-. Available from: [Link].
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PubChem. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784. Available from: [Link].
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On Catalytic Kinetics of Enzymes. MDPI. Available from: [Link].
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Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. Journal of Cellular and Molecular Pharmacology. Available from: [Link].
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SIELC Technologies. Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-. Available from: [Link].
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Organomation. What is Solvent Exchange?. Available from: [Link].
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PubMed. Solvent exchange method: a novel microencapsulation technique using dual microdispensers. Available from: [Link].
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ResearchGate. (PDF) Solvent Exchange Method: A Novel Microencapsulation Technique Using Dual Microdispensers. Available from: [Link].
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link].
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PubChem. 3-chloro-N-(2-diethylaminoethyl)-5-nitro-benzamide | C13H18ClN3O3 | CID. Available from: [Link].
-
PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Available from: [Link].
-
PubChem. Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- | C8H9ClN2O4S | CID 67300. Available from: [Link].
-
PubChem. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol | C8H7Cl3N2O3S. Available from: [Link].
-
PubChem. Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- | C15H16N2O4S | CID 106351. Available from: [Link].
-
PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031. Available from: [Link].
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Technical Support Center: Optimizing Derivatization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the derivatization of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. My goal is to move beyond simple procedural lists and offer insights grounded in chemical principles and extensive field experience to help you overcome common hurdles and improve your reaction outcomes.
The derivatization of this molecule typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The benzene ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and sulfonamide (-SO₂NEt₂) groups, particularly at the positions ortho and para to them.[1][2] This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles, making it a versatile intermediate in medicinal chemistry and materials science.[3] Understanding this mechanism is the cornerstone of troubleshooting any issues that arise.
The SNAr Mechanism: Your Reaction's Foundation
The reaction proceeds in a two-step, addition-elimination sequence. First, the nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and sulfonamide groups. This stabilization is what makes the reaction feasible. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and forming the final product.
Caption: Figure 1: The two-step addition-elimination pathway for the SNAr reaction.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses the most frequent challenges encountered during the derivatization of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes?
A1: Low yield is the most common complaint, and it typically stems from one of three areas: reagent integrity, reaction conditions, or sub-optimal parameter selection. Before making drastic changes, perform these fundamental checks.
-
Reagent Quality:
-
Nucleophile: Ensure your nucleophile is pure and, if it's an amine, free of absorbed atmospheric CO₂ which can form unreactive carbamates.[4]
-
Solvent: The presence of water is a major culprit. Water can hydrolyze starting materials or compete as a weak nucleophile. Always use anhydrous solvents to ensure a dry reaction environment.[4][5]
-
Base: If using a base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is critical for preventing side reactions with atmospheric moisture and oxygen.[4]
-
Stoichiometry: Carefully verify the molar ratios. For neutral nucleophiles like amines, a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) is often used to neutralize the HCl byproduct.[4][5]
-
Q2: How do I select the optimal solvent for my derivatization?
A2: Solvent choice is critical and dramatically affects reaction rates.[6][7] The goal is to maximize the nucleophilicity of your attacking species. The polarity and hydrogen-bonding capability of the solvent are the key determinants.
-
Aprotic Polar Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are generally the best choice. They are polar enough to dissolve the reactants but cannot donate hydrogen bonds. This means they solvate the counter-ion (e.g., K⁺ in t-BuOK) but leave the nucleophile "bare" and highly reactive. In our experience, THF and DMF provide the most consistent results for a broad range of nucleophiles.[8]
-
Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can hydrogen-bond with the nucleophile. This creates a solvent "cage" around it, stabilizing it and lowering its energy, which in turn increases the activation energy of the reaction and slows it down.[6] These should generally be avoided unless required for solubility reasons.
| Solvent Type | Examples | Rationale for Use in SNAr | Potential Issues |
| Aprotic Polar | DMSO, DMF, THF, MeCN | Excellent for dissolving reactants. Enhances nucleophilicity by not solvating the nucleophile.[9] | Can be difficult to remove during work-up; may require high vacuum. |
| Protic Polar | Ethanol, Methanol, Water | Good solvating power for ionic species. | Can decrease nucleophilicity via hydrogen bonding, slowing the reaction.[6] May act as a competing nucleophile. |
| Non-Polar | Toluene, Hexane | Useful for specific applications where reactants are non-polar. | Generally poor solvents for the typically polar reactants in SNAr reactions. |
Q3: What is the purpose of a base in this reaction, and which one should I choose?
A3: A base can serve two distinct purposes:
-
Deprotonation: If your nucleophile is neutral (e.g., an alcohol, R-OH, or a primary/secondary amine, R-NH₂), a base is required to deprotonate it and generate the more potent anionic nucleophile (R-O⁻ or R-NH⁻).
-
Acid Scavenger: When reacting with amines, the reaction generates HCl as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is added to "scavenge" this acid.[5]
The choice of base is critical to avoid side reactions. A strong, non-nucleophilic base is ideal.
| Base | Category | pKa of Conjugate Acid | Typical Use Case & Rationale |
| Potassium tert-butoxide (t-BuOK) | Strong, Non-nucleophilic | ~19 | Excellent for deprotonating alcohols and other weak nucleophiles due to its high basicity and steric bulk.[8] |
| Triethylamine (Et₃N) or Pyridine | Organic, Non-nucleophilic | ~11 (for Et₃NH⁺) | Commonly used as an acid scavenger in reactions with amine nucleophiles.[5] Not strong enough to deprotonate alcohols effectively. |
| Potassium Carbonate (K₂CO₃) | Inorganic, Moderate | ~10.3 (for HCO₃⁻) | A milder, inexpensive base often used with phenols or thiols. Its heterogeneity can sometimes lead to slower, more controlled reactions. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, Non-nucleophilic | ~26 | A very strong base used when weaker bases fail to deprotonate the nucleophile sufficiently. Must be handled under strictly anhydrous conditions.[8] |
Q4: My product is difficult to purify and I'm struggling with crystallization. What are the best practices for work-up?
A4: A robust work-up and purification strategy is essential. A common mistake is rushing this phase, which leads to impure final products.
-
Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool it to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The choice depends on your product's polarity. Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Crystallization: This is the preferred method for obtaining high-purity material. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and allow it to cool slowly.[5] If it fails to crystallize, adding a non-solvent (e.g., hexane or water) dropwise until turbidity persists can induce crystallization.
-
Column Chromatography: If crystallization fails, silica gel chromatography is a reliable alternative. Choose a solvent system that provides good separation of your product from impurities on a TLC plate.
-
Optimized Starting Protocols
These protocols serve as validated starting points. Always begin with a small-scale reaction to confirm reactivity before scaling up.
Protocol 1: Derivatization with a Primary Amine (e.g., Benzylamine)
Caption: Figure 2: A standardized workflow for SNAr derivatization experiments.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (approx. 0.2 M concentration). Stir until fully dissolved.
-
Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC. Gentle heating to 40-50°C may be required if the reaction is sluggish.
-
Work-up: Pour the mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel chromatography.
Protocol 2: Derivatization with an Alcohol (e.g., Phenol)
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add phenol (1.2 eq) and anhydrous THF (approx. 0.2 M).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise. Stir for 20 minutes at 0°C to form the potassium phenoxide salt.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting ether by silica gel chromatography.
Frequently Asked Questions (FAQs)
-
What is the physical appearance and melting point of the starting material?
-
This compound is typically a yellow crystalline solid with a melting point in the range of 78.5 to 79.5 °C.[3]
-
-
Are there any specific safety hazards I should be aware of?
-
Yes. As a chlorinated nitroaromatic compound, it should be handled with care as this class of compounds can be toxic.[3] Furthermore, sulfonamides are known to cause allergic or hypersensitivity reactions in some individuals, so appropriate personal protective equipment (PPE) should be worn at all times.[10][11]
-
-
Is it possible to reduce the nitro group after I have performed the derivatization?
-
Yes, the nitro group can be reduced to an amine under various conditions (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[3] This is a common subsequent step to introduce further diversity into the molecular scaffold.
-
-
Why does the nucleophile attack the carbon with the chlorine and not another position?
-
The reaction is an SNAr, not an electrophilic substitution. The nucleophile attacks a carbon that is electron-deficient and has a good leaving group. The carbon attached to the chlorine is activated by the strong electron-withdrawing effects of the nitro group (para) and the sulfonamide group (ortho), making it the most electrophilic site on the ring.[1]
-
References
-
Nikpour, F., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Chemistry Central Journal, 7(1), 58. Available at: [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(40), 10046-10057. Available at: [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 38(4), 1639-1646. Available at: [Link]
-
Ali, I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available at: [Link]
-
ResearchGate. (n.d.). Table 1: Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
Khan, K. M., et al. (2013). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Journal of the Serbian Chemical Society, 78(11), 1705-1722. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available at: [Link]
-
Filo. (2024). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su... Available at: [Link]
-
askIITians. (2025). p-Chloronitrobenzene undergoes nucleophile substitution faster than c. Available at: [Link]
-
Crampton, M. R., et al. (2004). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 69(19), 6487-6493. Available at: [Link]
- Google Patents. (2007). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224-9228. Available at: [Link]
-
Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
-
ResearchGate. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]
-
Quora. (2018). Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Available at: [Link]
-
PubMed. (2013). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Available at: [Link]
-
Environmental Science and Pollution Research. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Available at: [Link]
-
PubMed. (2004). Allergic adverse reactions to sulfonamides. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Available at: [Link]
-
A "Little" Mass Spec and Sailing. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Available at: [Link]
-
Clinical and Molecular Allergy. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for Benzenesulfonamide Derivatives in Research
Welcome to the Technical Support Center for benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] However, their unique chemical properties can present experimental hurdles. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your research.
Part 1: Solubility and Crystallization Issues
Q1: My benzenesulfonamide derivative has poor solubility in common organic solvents. What strategies can I employ to improve dissolution?
A1: Poor solubility is a frequent challenge with benzenesulfonamide derivatives, often stemming from their crystalline nature and strong intermolecular hydrogen bonding.[3] Here’s a systematic approach to tackle this issue:
-
Solvent Screening: A logical first step is to perform a systematic solvent screen. While general solubility trends can be predicted, experimental verification is crucial.[5] A good starting point includes polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[6][7][8] For less polar derivatives, ethers (like THF or dioxane) and chlorinated solvents (like dichloromethane) may be effective.[9][10]
-
pH Adjustment: The sulfonamide group is weakly acidic, and many derivatives also contain basic functionalities like amino groups.[5] Therefore, solubility can often be dramatically increased by adjusting the pH. In acidic solutions, basic groups will be protonated, forming more soluble salts. Conversely, in basic solutions, the sulfonamide proton can be removed, also leading to a more soluble species.[5]
-
Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, a small amount of DMSO or DMF can be used to initially dissolve the compound, followed by dilution with a less viscous co-solvent like methanol or acetonitrile.[11]
-
Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be mindful of potential degradation at elevated temperatures, especially for extended periods.[12]
Table 1: Common Solvents for Benzenesulfonamide Derivatives
| Solvent Category | Examples | Typical Applications & Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good for dissolving a wide range of sulfonamides. High boiling points can make removal difficult. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Often used in reactions and for crystallization.[6] |
| Ethers | THF, Dioxane | Suitable for less polar derivatives. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good for extraction and chromatography. |
| Aqueous Buffers | Phosphate, Acetate | Useful when pH modification is needed to enhance solubility. |
Q2: I'm struggling to obtain high-quality crystals of my benzenesulfonamide derivative for X-ray diffraction. What are some effective crystallization techniques?
A2: Obtaining single crystals suitable for X-ray crystallography is crucial for unambiguous structure determination.[1][13] If you are facing difficulties, consider the following methods:
-
Slow Evaporation: This is the simplest method. Dissolve your compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: This technique involves dissolving your compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution of your compound can induce crystallization.
-
Solvent-Antisolvent (Layering): Carefully layer a "poor" solvent on top of a solution of your compound in a "good" solvent. Slow diffusion at the interface can lead to crystal growth. A common combination for benzenesulfonamides is a polar solvent like ethanol as the good solvent and water as the poor solvent.[6]
-
Cooling Crystallization: Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[14]
dot
Caption: Decision tree for selecting a crystallization method.
Part 2: Reaction and Purification Troubleshooting
Q3: My reaction to synthesize a benzenesulfonamide derivative is sluggish or incomplete. What are the likely causes and how can I optimize the reaction?
A3: Incomplete reactions are a common frustration. Here are several factors to investigate:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the benzenesulfonyl chloride and the amine. Benzenesulfonyl chlorides can hydrolyze over time, so using a freshly opened or purified reagent is recommended. Also, verify the stoichiometry of your reactants.
-
Base Selection: The choice of base is critical in sulfonamide synthesis. For reactions with primary or secondary amines, a non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl byproduct.[15] For less reactive amines, a stronger base like sodium hydride or potassium carbonate might be necessary.[10][16]
-
Solvent Effects: The reaction solvent can influence reaction rates. Aprotic solvents like dichloromethane, THF, or acetonitrile are commonly used.[9][17] Ensure your reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Temperature: Many sulfonamide syntheses proceed well at room temperature.[10][16] However, if the reaction is slow, gentle heating may be required. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Reaction Monitoring: Regularly monitoring the reaction progress is crucial for optimization. Thin-Layer Chromatography (TLC) is a quick and effective way to track the consumption of starting materials and the formation of the product.[18][19] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[20][21]
Q4: I am having difficulty purifying my benzenesulfonamide derivative. What are the best purification strategies?
A4: The purification method will depend on the nature of your compound and the impurities present.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[14][22]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the standard technique. A solvent system (eluent) is chosen to provide good separation between your product and impurities on a TLC plate before scaling up to a column.[14][17]
-
Liquid-Liquid Extraction: This is a useful work-up step to remove water-soluble byproducts and unreacted starting materials. For example, washing the organic layer with a mild aqueous base (like sodium bicarbonate) can remove acidic impurities, while an acidic wash (like dilute HCl) can remove basic impurities.[14]
Sources
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Technical Support Center: Reaction Quenching and Workup for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical post-reaction stages: quenching and workup. The synthesis of this sulfonamide is typically achieved via the nucleophilic substitution of 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine. While the reaction itself is generally robust, improper quenching and workup can lead to low yields, purification difficulties, and inconsistent results. This guide is structured to address common challenges through a detailed troubleshooting section and FAQs, ensuring you can navigate the process with confidence and achieve a high-purity final product.
Section 1: Foundational Principles of the Workflow
The successful isolation of this compound hinges on a chemically logical workup sequence designed to separate the neutral desired product from unreacted starting materials, catalysts, and byproducts.
-
The Reaction: The core transformation is the attack of the nucleophilic diethylamine on the electrophilic sulfur atom of 2-chloro-5-nitrobenzenesulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized, often by using an excess of the diethylamine reactant or by adding a non-nucleophilic base like triethylamine or pyridine.[1]
-
Quenching: The primary goal of quenching is to irreversibly stop the reaction by destroying any remaining, highly reactive 2-chloro-5-nitrobenzenesulfonyl chloride. The most common and effective method is the addition of the reaction mixture to ice-cold water.[2] This hydrolyzes the sulfonyl chloride to the corresponding water-soluble 2-chloro-5-nitrobenzenesulfonic acid.[3][4] The use of ice is critical to manage the exothermic nature of the hydrolysis.[3]
-
Workup (Liquid-Liquid Extraction): This is a multi-step purification process. The product, a neutral organic molecule, is soluble in organic solvents, while the byproducts are manipulated to be water-soluble.
-
Acidic Wash (e.g., dilute HCl): Removes basic components, primarily excess diethylamine and any amine base (e.g., pyridine) used.
-
Basic Wash (e.g., NaHCO₃ solution): Removes acidic components, most importantly the 2-chloro-5-nitrobenzenesulfonic acid formed during quenching.[2]
-
Brine Wash (saturated NaCl solution): Removes the bulk of the residual water from the organic phase, breaking up minor emulsions and initiating the drying process.
-
Section 2: Standard Laboratory-Scale Protocol & Workflow
This protocol outlines a standard, self-validating procedure for the quenching and workup of a completed reaction mixture to isolate the target compound.
Experimental Protocol: Step-by-Step Workup
Assumed Starting Point: A completed reaction mixture in an organic solvent (e.g., Dichloromethane - DCM) containing the product, excess diethylamine, and potentially unreacted 2-chloro-5-nitrobenzenesulfonyl chloride.
-
Quenching:
-
Prepare a beaker containing crushed ice and water (approx. 10 volumes relative to the reaction solvent volume).
-
While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into it. The sulfonyl chloride is moisture-sensitive and will hydrolyze.[5]
-
Continue stirring for 15-20 minutes to ensure complete hydrolysis of any unreacted sulfonyl chloride.
-
-
Phase Separation & Extraction:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Allow the layers to separate. The organic layer (e.g., DCM) will typically be the bottom layer. Drain the organic layer into a clean flask.
-
Extract the remaining aqueous layer one more time with a fresh portion of the organic solvent to recover any dissolved product. Combine this with the first organic extract.
-
-
Aqueous Washes:
-
Return the combined organic extracts to the separatory funnel.
-
Acid Wash: Add 1M HCl solution (approx. half the organic volume), shake gently at first (venting frequently to release any pressure from neutralization), then more vigorously. Drain the organic layer.
-
Water Wash: Add deionized water, shake, and separate the layers.
-
Base Wash: Add saturated sodium bicarbonate (NaHCO₃) solution. Shake gently and vent, as CO₂ gas will be evolved from the neutralization of the sulfonic acid. Drain the organic layer.[1]
-
Brine Wash: Add saturated NaCl solution, shake, and perform a final separation. This step helps to remove residual water.[1]
-
-
Drying and Concentration:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a yellow solid, can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel.[1]
-
Workflow Visualization
Sources
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- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Sulfonamides: Evaluating 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide in Context
In the ever-evolving landscape of antimicrobial research, the sulfonamide class of synthetic drugs holds a significant place in the history of medicine as the first systemic antibacterial agents.[1] Their continued relevance is underscored by ongoing research into novel derivatives to combat microbial resistance.[2] This guide provides a comprehensive comparison of the antimicrobial activity of sulfonamides, with a specific focus on contextualizing the potential efficacy of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. While specific experimental data for this particular compound is not extensively available in public literature, this guide will provide the foundational knowledge and comparative data necessary for researchers and drug development professionals to evaluate its potential.
The Enduring Mechanism of Sulfonamides: Inhibition of Folate Synthesis
The primary antibacterial action of sulfonamides lies in their ability to act as competitive antagonists of para-aminobenzoic acid (PABA).[1][3] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[4][5] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1] Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), thereby halting the production of dihydrofolic acid, a crucial intermediate in the folate synthesis pathway.[1][3][] This bacteriostatic action prevents the growth and replication of susceptible bacteria.[]
Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.
Evaluating Antimicrobial Efficacy: Standardized Methodologies
To objectively compare the antimicrobial activity of different sulfonamides, standardized in vitro testing methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[7][8] The two primary methods for determining the potency of an antimicrobial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) assays.[9][10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][12][13]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the sulfonamide compound in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration if necessary.[13]
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.[12][14]
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution directly in the microtiter plate to create a gradient of concentrations.[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to the final working concentration (typically ~5 x 10⁵ CFU/mL).[12]
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[9][12]
Caption: Workflow for MIC and MBC Determination.
Experimental Protocol: Determining the Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] It is determined after the MIC has been established.
Step-by-Step Methodology:
-
Subculturing: Following the MIC determination, take a small aliquot from the wells that show no visible growth (at and above the MIC).[11][15]
-
Plating: Spread the aliquots onto antibiotic-free agar plates.
-
Incubation: Incubate the agar plates for 18-24 hours at 37°C.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[11][16]
Comparative Antimicrobial Activity of Selected Sulfonamides
The following table summarizes the reported MIC values for several common sulfonamides against representative Gram-positive and Gram-negative bacteria. This data provides a baseline for understanding the general spectrum and potency of this drug class.
| Sulfonamide | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Escherichia coli | |
| Sulfamethoxazole | ≤0.25 - 1 (as Trimethoprim/Sulfamethoxazole)[17] | ≤1 - ≥16 (as Trimethoprim/Sulfamethoxazole)[17] |
| Sulfadiazine | 64 - 128[17] | 16 - 64 (Silver Sulfadiazine)[17] |
| Sulfisoxazole | 8 - 128 | 16 - >128 |
| Novel Sulfonamide Derivatives | 32 - 512[17] | 7.81 (for some novel derivatives)[18] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Contextualizing this compound
While direct antimicrobial data for this compound is scarce in peer-reviewed literature, we can infer its potential activity by examining its structural features in the context of known structure-activity relationships (SAR) for sulfonamides.
The core structure of an active sulfonamide consists of a benzene ring with a sulfonamide group (-SO₂NH₂) and a para-amino group (-NH₂).[] Modifications to this core structure can significantly impact antimicrobial activity.
-
N,N-diethyl-sulfonamide Group: The substitution on the sulfonamide nitrogen can influence the pharmacokinetic properties of the molecule. The presence of two ethyl groups in this compound makes it a tertiary sulfonamide.
-
Chloro and Nitro Substituents: The presence of a chloro and a nitro group on the benzene ring will significantly alter the electronic properties of the molecule. Halogen and nitro substitutions have been explored in various antimicrobial compounds to enhance their activity.[19] For instance, research on other 2-chloro-5-nitrobenzoic acid derivatives has demonstrated antibacterial activity.[20][21] These electron-withdrawing groups can impact the pKa of the sulfonamide and its interaction with the target enzyme.
Based on these structural features, it is plausible that this compound possesses antimicrobial properties. However, without empirical data, its spectrum of activity and potency relative to other sulfonamides remain speculative. It is imperative that this compound be subjected to the standardized MIC and MBC assays detailed above to determine its true antimicrobial profile.
Conclusion
The sulfonamide class of antibiotics remains a valuable area of research in the quest for new antimicrobial agents. Understanding the established mechanisms of action and employing standardized evaluation protocols are fundamental to this endeavor. While a direct comparison of the antimicrobial activity of this compound is currently limited by the lack of available data, this guide provides the necessary framework for its evaluation. By applying the described methodologies and comparing the results to the established data for other sulfonamides, researchers can effectively determine the potential of this and other novel sulfonamide derivatives in the fight against bacterial infections.
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A Senior Application Scientist's Guide to Electrophilic Probes in Chemical Proteomics: A Comparative Analysis of a Sulfonyl-Based Scaffold versus Established Cysteine-Reactive Probes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Abundance, Interrogating Function
In the post-genomic era, understanding protein function within the native cellular environment is a paramount challenge. While traditional proteomics excels at quantifying protein abundance, it often fails to capture the dynamic functional state of enzymes and other proteins. Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), addresses this gap by using small-molecule chemical probes to directly interrogate the functional state of proteins in complex biological systems.[1][2] At the heart of this technology is the Activity-Based Probe (ABP) , a sophisticated molecular tool designed to covalently label specific, functionally important amino acid residues, thereby providing a direct readout of protein activity.
ABPs are modular, typically consisting of a reactive group or "warhead" that forms a covalent bond with a target residue, a linker, and a reporter tag for detection and enrichment.[2] The warhead is the critical component, dictating the probe's reactivity, selectivity, and mechanism of action.[3][4][5] The ever-expanding "toolbox" of electrophilic warheads allows researchers to target a wide array of amino acid residues, with a significant focus on the highly nucleophilic cysteine thiol due to its frequent involvement in catalysis and its relatively low proteome abundance, which helps limit off-target binding.[6][7][8]
This guide provides a comparative analysis of a lesser-known electrophilic scaffold, represented by 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide , against well-established and extensively characterized chemical probes used in proteomics. We will dissect the probable mechanism of this sulfonyl-based probe, compare its theoretical performance metrics against classic and modern probes, and provide a robust experimental framework for its empirical validation.
Section 1: A Mechanistic Dissection of the Electrophilic Probe Toolbox
The choice of an electrophilic warhead is a critical experimental decision, directly influencing the scope and success of a chemical proteomics study. It dictates which proteins are labeled and under what conditions, making a deep understanding of the underlying chemistry essential.
The Subject Probe: this compound
This compound belongs to the sulfonyl halide class of reagents. While not extensively documented as a proteomics probe in peer-reviewed literature, its structure allows for a clear hypothesis regarding its mechanism and potential utility.
-
Structural Analysis:
-
Reactive Center: The core reactive group is the sulfonyl chloride (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Activating Group: The nitro group (-NO₂) at the para position further enhances the electrophilicity of the sulfur center through its potent electron-withdrawing properties.
-
Modulating Group: The N,N-diethyl group (-N(CH₂CH₃)₂) primarily influences the compound's steric profile and solubility, which can affect its ability to access binding pockets.
-
-
Postulated Mechanism of Action: The primary mechanism is expected to be a nucleophilic substitution reaction . A nucleophilic amino acid residue in a protein (e.g., the thiolate of cysteine, the amine of lysine, or the hydroxyl of serine) would attack the electrophilic sulfur atom, displacing the chloride leaving group and forming a stable covalent sulfonamide or sulfonate ester bond. Due to its high reactivity, it would likely target the most nucleophilic and accessible residues.
-
Potential Advantages & Disadvantages:
-
Advantage: Its high intrinsic reactivity could potentially label less-nucleophilic residues that are unreactive towards softer electrophiles, thus expanding the "ligandable" proteome.
-
Disadvantage: High reactivity often correlates with low selectivity. This probe risks being overly promiscuous, reacting with many proteins outside of a specific binding pocket and potentially reacting with water (hydrolysis), which would quench its reactivity. Empirical validation is essential to determine its utility.
-
The Established Alternatives: A Field-Proven Comparison
To contextualize the potential of a probe like this compound, we must compare it to the well-characterized probes that form the bedrock of modern chemical proteomics.
-
The Workhorse: α-Haloacetamides (e.g., Iodoacetamide - IA)
-
Mechanism: A classic S_N2 (bimolecular nucleophilic substitution) reaction. Iodoacetamide is a "soft" electrophile that shows a strong preference for reacting with the "soft" nucleophilic thiol of cysteine residues.[6]
-
Application Profile: Widely used for broadly profiling accessible cysteines. It serves as a benchmark against which other cysteine-reactive probes are often measured.
-
Limitations: While it prefers cysteines, it is not perfectly selective and can react with other nucleophiles like histidine and lysine. Its reactivity is largely dependent on the pKa and accessibility of the target thiol.
-
-
The Tunable Warhead: Acrylamides and Other Michael Acceptors
-
Mechanism: A conjugate (or Michael) addition reaction. The nucleophilic cysteine thiolate attacks the β-carbon of the α,β-unsaturated carbonyl system.
-
Application Profile: This warhead is exceptionally versatile and is featured in numerous FDA-approved covalent drugs.[9][10] Its reactivity can be finely tuned by modifying the electronics of the acrylamide, allowing for the development of highly selective probes and inhibitors.[10]
-
Advantages: The tunable reactivity is a major advantage, allowing researchers to balance potency with selectivity to minimize off-target effects. Some derivatives can even engage in reversible covalent interactions.[9]
-
-
The Class-Specific Probe: Fluorophosphonates (FPs)
-
Mechanism: Specifically designed to react with the catalytic serine residue in the active site of the large and diverse serine hydrolase enzyme superfamily.[11]
-
Application Profile: A prime example of a class-selective probe. FP-based probes have been instrumental in discovering new enzymatic activities, identifying drug targets, and screening for inhibitor selectivity within this enzyme class.[2][11]
-
Limitations: Its utility is intentionally restricted to a single enzyme class, making it unsuitable for broader proteome screening applications.
-
Section 2: Comparative Performance at a Glance
To facilitate experimental design, the key characteristics of these probe classes are summarized below. The properties for the sulfonyl halide are based on well-established principles of organic chemistry, as direct proteomics data is limited.
| Probe Class | Example Probe | Primary Target(s) | Reaction Mechanism | Reactivity | Selectivity | Key Applications in Proteomics |
| Sulfonyl Halide | This compound | Cys, Lys, Ser, Tyr (Hypothesized) | Nucleophilic Substitution | High (Intrinsic) | Low (Predicted) | Broad-spectrum profiling of hyper-reactive nucleophiles; potential for novel site discovery. |
| α-Haloacetamide | Iodoacetamide (IA) | Cysteine (preferential) | S_N2 Reaction | Medium | Cys-Preferential | Global, site-resolved cysteine reactivity profiling; competitive profiling benchmark. |
| Michael Acceptor | N-isopropylacrylamide | Cysteine | Michael Addition | Tunable | Potentially High | Target identification and validation; covalent drug discovery; mapping ligandable cysteines.[9][10] |
| Organophosphate | Fluorophosphonate (FP)-Biotin | Serine (Active Site) | Nucleophilic Substitution | High (for target class) | High (Class-Specific) | Profiling serine hydrolase activity; inhibitor screening; biomarker discovery.[11] |
Section 3: Experimental Design for Probe Validation: A Self-Validating Protocol
Introducing a new chemical probe into a research workflow requires rigorous validation. The most authoritative method for characterizing the selectivity of a new, unlabeled probe is through a competitive profiling experiment against a well-understood, tagged, broad-spectrum probe. This workflow provides a self-validating system by directly measuring the "footprint" of the new probe on the proteome.
Detailed Protocol: Competitive ABPP for Characterizing a Novel Electrophilic Probe
This protocol describes how to assess the cysteine-reactive targets of an unlabeled probe (e.g., this compound) by quantifying its ability to block subsequent labeling by a tagged alkyne-functionalized iodoacetamide probe (IA-alkyne).
-
Proteome Preparation:
-
Harvest cells and wash 2x with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) via sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 min at 4°C.
-
Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
-
Competitive Labeling (The "Why"): This step is the core of the experiment. By pre-incubating the proteome with the test probe, you allow it to covalently bind to its targets. The subsequent addition of the tagged probe can only label sites that were not occupied by the test probe.
-
Aliquot 100 µL of the normalized proteome into microcentrifuge tubes.
-
Prepare a 100x stock of the test probe (this compound) in DMSO.
-
Add 1 µL of the test probe stock (for a final concentration of 1x) or 1 µL of pure DMSO (for the vehicle control) to the proteomes.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Tagged Probe Labeling:
-
Prepare a 100x stock of IA-alkyne in DMSO.
-
Add 1 µL of the IA-alkyne stock to all samples (test and vehicle).
-
Incubate for another 1 hour at room temperature.
-
-
Click Chemistry for Reporter Tag Conjugation: This step attaches a biotin tag (for enrichment) to the alkyne handle of the IA probe that has labeled available cysteines.
-
Prepare the click chemistry cocktail: To each 100 µL sample, add pre-mixed reagents in the following order:
-
Biotin-azide (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (1 mM final concentration)
-
-
Vortex and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Enrichment:
-
Precipitate proteins by adding 4 volumes of ice-cold methanol. Pellet and wash with methanol.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
Add pre-washed streptavidin-agarose beads to the samples and incubate for 1.5 hours at room temperature to enrich for biotinylated (i.e., probe-labeled) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with 0.2% SDS in PBS, then 6M Urea, then PBS).
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend the washed beads in a buffer containing 2M Urea and 10 mM DTT. Reduce for 30 min.
-
Alkylate remaining cysteines with iodoacetamide (to prevent disulfide re-formation).
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Collect the supernatant containing the peptides and desalt using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the desalted peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting data against a protein database to identify the labeled peptides.
-
Quantify the relative abundance of each identified peptide between the vehicle (DMSO) and test probe-treated samples. A significant decrease in a peptide's signal in the test sample indicates that the corresponding cysteine was a target of the test probe.
-
Section 4: Visualizing Experimental Logic and Probe Design
Clear diagrams are essential for communicating complex workflows and molecular concepts.
Caption: The modular design of a typical Activity-Based Probe (ABP).
Sources
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- 5. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]
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- 10. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide Analogs
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide and its analogs. We will explore how subtle molecular modifications influence their biological efficacy, with a particular focus on their potent and selective inhibition of carbonic anhydrase isoforms, a key target in cancer therapy.
The Core Moiety: A Platform for Diverse Biological Activity
The this compound core structure presents several key features that can be systematically modified to probe and enhance biological activity. The sulfonamide group is a critical pharmacophore, known to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. The nitro group, particularly in the context of hypoxic tumor microenvironments, offers the potential for bioreductive activation, leading to more targeted therapies. The chloro substituent and the N,N-diethyl groups also play significant roles in modulating the physicochemical properties and target engagement of the molecule.
Structure-Activity Relationship Analysis: A Tale of Selectivity and Potency
A pivotal study on 2-substituted-5-nitro-benzenesulfonamides revealed their potential as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, namely CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation.[2] The lead molecule, 2-chloro-5-nitro-benzenesulfonamide, and its analogs were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (tumor-associated).[2]
The following table summarizes the inhibitory constants (Kᵢ) of a selection of these analogs, highlighting the impact of substitutions at the 2-position of the benzenesulfonamide ring.
| Compound ID | 2-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (CA II/CA IX) |
| 1 | -Cl | >10000 | 4975 | 653 | 45.3 | 7.6 |
| 2 | -F | >10000 | 3560 | 458 | 38.9 | 7.8 |
| 3 | -Br | >10000 | 4123 | 512 | 41.2 | 8.1 |
| 4 | -I | >10000 | 4588 | 589 | 43.1 | 7.8 |
| 5 | -OCH₃ | >10000 | 3890 | 412 | 35.6 | 9.4 |
| 6 | -N(CH₃)₂ | >10000 | 8.8 | 5.4 | 6.7 | 1.6 |
| 7 | -N(C₂H₅)₂ | >10000 | 15.4 | 8.9 | 10.2 | 1.7 |
Data sourced from: Casini A, et al. J Med Chem. 2008.[2]
Key Insights from the SAR Data:
-
Ineffectiveness against hCA I: All tested analogs were poor inhibitors of the cytosolic isoform hCA I, indicating a degree of inherent selectivity.
-
Moderate Inhibition of hCA II: The lead compound with a chloro substituent (1) and other halogenated analogs (2-4) showed moderate, micromolar inhibition of the ubiquitous cytosolic isoform hCA II. The methoxy analog (5) exhibited similar activity.
-
Potent Inhibition of Tumor-Associated Isoforms: Strikingly, all compounds demonstrated significantly more potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the nanomolar range for hCA XII.
-
Impact of Amino Substituents: The introduction of small dialkylamino groups at the 2-position, such as dimethylamino (6) and diethylamino (7), dramatically increased the inhibitory potency against hCA II, IX, and XII into the low nanomolar range. This suggests that these groups can form favorable interactions within the enzyme's active site.
-
Selectivity for Tumor-Associated Isoforms: While the amino-substituted analogs showed high potency, their selectivity for CA IX over CA II was reduced compared to the halogenated and methoxy-substituted compounds. This highlights a common challenge in drug design: the trade-off between potency and selectivity. The chloro-substituted lead compound (1) and its halogenated counterparts exhibit a more favorable selectivity profile for targeting tumor-associated isoforms.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental methodologies are paramount. Below are representative protocols for the key assays used to characterize the biological activity of these benzenesulfonamide analogs.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of compounds against various CA isoforms.
Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.[3][4]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the CA enzyme in buffer. Prepare serial dilutions of the test compounds and the positive control. A fresh stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile) should be made daily.[3]
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilution (or vehicle for control), and the CA enzyme solution. Allow a pre-incubation period of 10-15 minutes at room temperature to permit inhibitor binding.[3]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[3][5]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][8] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific bacterium. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension.[10]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.[10]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[10]
Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases
The selective inhibition of tumor-associated carbonic anhydrases IX and XII by this compound analogs represents a promising strategy for anticancer therapy. These enzymes are highly expressed in response to hypoxia, a common feature of solid tumors.
Sources
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A Researcher's Guide to the Validation of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide as a Specific Enzyme Inhibitor
For researchers and drug development professionals, the journey from a compound with potential biological activity to a validated, specific enzyme inhibitor is a meticulous process of hypothesis-driven experimentation. This guide provides an in-depth technical framework for the validation of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, a compound with structural features suggesting a specific mode of action.[1] This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a thorough and robust validation process.
The core of our investigation is built upon a strong biochemical hypothesis: due to the presence of a sulfonamide moiety, this compound is a likely inhibitor of the carbonic anhydrase (CA) family of enzymes.[2][3][4] Sulfonamides are a well-established class of CA inhibitors, and this structural alert immediately directs our validation strategy.[3][5]
Phase 1: Initial Target Identification and Potency Determination
The first phase of our validation focuses on confirming the hypothesized interaction with carbonic anhydrases and quantifying the potency of this interaction. We will employ a combination of broad screening and detailed kinetic analysis.
Isoform-Specific Screening: Is there a signal?
The human carbonic anhydrase family consists of at least 15 isoforms with varying tissue distribution and physiological roles.[6] A new inhibitor's value is often tied to its isoform selectivity. Therefore, the initial step is to screen this compound against a panel of key CA isoforms. This panel should ideally include:
-
Ubiquitous cytosolic isoforms: hCA I and hCA II
-
Transmembrane tumor-associated isoforms: hCA IX and hCA XII[6]
-
Other relevant isoforms based on therapeutic area of interest.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay relies on the esterase activity of CAs, using a chromogenic substrate like 4-nitrophenyl acetate (NPA).
-
Enzyme and Compound Preparation:
-
Reconstitute purified, recombinant human CA isoforms (I, II, IX, XII) to a final concentration of 1 mg/mL in the appropriate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series from this stock.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4).
-
Add 20 µL of the diluted test compound or a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Add 20 µL of the CA enzyme solution.
-
Initiate the reaction by adding 20 µL of a 10 mM NPA solution in acetonitrile.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader. The rate of 4-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value - the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determining the Inhibition Constant (Ki): A True Measure of Potency
While the IC50 value is a useful measure of inhibitor potency, it is dependent on the experimental conditions, particularly the substrate concentration. The inhibition constant (Ki) , however, is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme.
Experimental Protocol: Michaelis-Menten Kinetics and Cheng-Prusoff Equation
-
Determine the Michaelis Constant (Km) of the Substrate:
-
Perform the CA esterase assay with varying concentrations of NPA in the absence of the inhibitor.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Determine IC50 at a Known Substrate Concentration.
-
Calculate Ki using the Cheng-Prusoff Equation:
-
For competitive inhibition: Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration used in the IC50 determination.
-
-
Table 1: Hypothetical Comparative Potency Data
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 580 | 150 | 25 | 45 |
| Acetazolamide (Non-selective) | 250 | 12 | 25 | 6 |
| Dorzolamide (Glaucoma drug) | 3000 | 3.5 | 54 | 50 |
| Selective CA IX Inhibitor | >10000 | >10000 | 5 | 800 |
Phase 2: Elucidating the Mechanism of Action
Understanding how an inhibitor interacts with its target is crucial for its development. This phase aims to determine the mode of inhibition.
Experimental Protocol: Lineweaver-Burk Plot Analysis
-
Perform the CA esterase assay with multiple concentrations of the substrate (NPA) in the absence and presence of different, fixed concentrations of this compound.
-
Plot the data as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Diagram 1: Experimental Workflow for Inhibitor Validation
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- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide derivatives
A Comparative Guide to the Reactivity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of this compound and its derivatives. By synthesizing principles of physical organic chemistry with practical experimental insights, this document serves as a crucial resource for optimizing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science.
Theoretical Framework: Unraveling the Factors Governing Reactivity
The reactivity of this compound derivatives in nucleophilic aromatic substitution (SNAr) is primarily dictated by the electronic properties of the substituents on the benzene ring.[1][2][3] The interplay of inductive and resonance effects of the chloro, nitro, and N,N-diethyl-benzenesulfonamide groups governs the electrophilicity of the carbon atom attached to the leaving group (chlorine), and stabilizes the intermediate Meisenheimer complex.[1]
Electronic Effects of Substituents:
-
Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro group significantly deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[4][5] Its strong -I (inductive) and -R (resonance) effects withdraw electron density from the ring, particularly at the ortho and para positions.[3] This electron withdrawal stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr reaction.[1][6]
-
Chloro Group (Cl): Halogens are a unique class of substituents. While they are deactivating towards electrophilic substitution due to their inductive electron withdrawal, they are ortho-para directors.[4][7] In the context of SNAr, the chlorine atom serves as the leaving group. Its electronegativity contributes to the electrophilicity of the carbon it is attached to.
-
N,N-diethyl-benzenesulfonamide Group (SO₂NEt₂): This group is strongly deactivating and meta-directing in electrophilic substitutions due to the powerful electron-withdrawing nature of the sulfonyl group.[7] This deactivation arises from a strong inductive effect.
In the case of this compound, the nitro group is para to the chloro leaving group, which provides significant resonance stabilization to the Meisenheimer intermediate, thus facilitating the SNAr reaction.[3]
Caption: Electronic effects of substituents on the core molecule.
Comparative Reactivity Analysis
The reactivity of derivatives of this compound can be modulated by altering the substituents on the aromatic ring or on the sulfonamide nitrogen. The following table provides a comparative analysis based on established principles of organic chemistry.
| Derivative | Structural Modification | Predicted Change in Reactivity (vs. Parent) | Rationale |
| Parent Compound | This compound | Baseline | The nitro group para to the chlorine activates the ring for SNAr. |
| Derivative A | Replacement of 2-Chloro with 2-Fluoro | Increased | The greater electronegativity of fluorine enhances the electrophilicity of the carbon, and the C-F bond is more polarized. Some studies suggest fluoride can be a better leaving group in SNAr when the reaction is concerted.[8][9] |
| Derivative B | Replacement of 2-Chloro with 2-Bromo | Decreased | Bromine is less electronegative than chlorine, leading to a less electrophilic carbon center. |
| Derivative C | Replacement of N,N-diethyl with N,N-dimethyl | Minimal Change | The electronic effect of the alkyl groups on the nitrogen is primarily inductive and has a minor influence on the reactivity of the aromatic ring in SNAr compared to the powerful nitro and sulfonyl groups. |
| Derivative D | Addition of a second Nitro group at the 3-position | Increased | An additional strongly electron-withdrawing group will further stabilize the Meisenheimer intermediate, thereby increasing the reaction rate. |
| Derivative E | Replacement of the 5-Nitro group with a 5-Cyano group | Decreased | While the cyano group is electron-withdrawing, it is generally less so than the nitro group. This would lead to less stabilization of the Meisenheimer complex. |
Experimental Protocol for Kinetic Analysis
To empirically determine and compare the reactivity of these derivatives, a standardized kinetic experiment is essential. The following protocol outlines a method for monitoring the progress of the SNAr reaction with a common nucleophile, such as piperidine.
Objective: To determine the second-order rate constants for the reaction of this compound derivatives with piperidine.
Materials:
-
This compound derivative
-
Piperidine
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis Spectrophotometer or HPLC
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the benzenesulfonamide derivative of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of piperidine of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 50 °C).
-
Add a known volume of the benzenesulfonamide stock solution to the vessel.
-
Initiate the reaction by adding a known volume of the piperidine stock solution. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acidified ethanol).
-
Analyze the concentration of the starting material or the product using a suitable analytical technique. UV-Vis spectrophotometry can monitor the appearance of the product if it has a distinct chromophore. HPLC is a more universal method for separating and quantifying the reactant and product.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the benzenesulfonamide derivative versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of piperidine.
-
Caption: Workflow for kinetic analysis of SNAr reactions.
Synthesis of the Core Structure
The parent compound, this compound, can be synthesized from 2-chloro-5-nitrobenzenesulfonyl chloride. A general procedure for the synthesis of the latter is available.[10]
Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride:
A method for the chemical synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with bis(trichloromethyl)carbonate (BTC) in the presence of an organic base.[10]
Subsequent reaction to form the sulfonamide:
The resulting 2-chloro-5-nitrobenzenesulfonyl chloride can then be reacted with diethylamine in the presence of a base to yield this compound.
Conclusion
The reactivity of this compound derivatives in nucleophilic aromatic substitution is a tunable property that is highly dependent on the electronic nature of the substituents on the aromatic ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel molecules in drug discovery and materials science. The provided theoretical framework and experimental protocols offer a robust platform for the comparative analysis of these important chemical entities.
References
- Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,3-Dibromo-5-nitrobenzene - Benchchem.
- The Effect of Substituents on Reactivity - St.Peter's Institute of Pharmaceutical Sciences.
- Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC - NIH.
- Concerted nucleophilic aromatic substitutions - DASH (Harvard).
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2 - Benchchem.
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- 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
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- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
- Scheme 1. Synthetic reaction scheme for 2-chloro-N,... - ResearchGate.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
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- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
- Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery.
- The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia - University of Huddersfield Research Portal.
- Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect - KoreaScience.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem.
- 2-CHLORO-5-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich.
- Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the ??-Effect | Request PDF - ResearchGate.
- 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem.
- Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed.
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Navigating Molecular Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
In the landscape of drug discovery and chemical biology, the precise interaction of a molecule with its intended biological target is paramount. Off-target effects, arising from a compound's ability to bind to unintended proteins or biomolecules, can lead to unforeseen toxicity or a complex pharmacological profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide , a compound of interest due to its potential biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing its selectivity against a panel of structurally and functionally related compounds.
Introduction to this compound
This compound (CAS No. 4750-91-8) is a synthetic organic compound with a molecular formula of C10H13ClN2O4S and a molecular weight of 292.74 g/mol .[1][2][3] Its structure features a substituted benzene ring with chloro, nitro, and N,N-diethylsulfonamide moieties. While its primary applications are currently in research settings as a reagent in proteomics and biochemical assays, its structural motifs, particularly the sulfonamide group, suggest potential interactions with a variety of biological targets.[1] Preliminary investigations have pointed towards its potential as an antimicrobial agent.[1]
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. However, this prevalence also raises concerns about potential cross-reactivity, where a compound may interact with targets of other sulfonamide-containing drugs.[4][5] A thorough understanding of the cross-reactivity profile of this compound is therefore essential for any future development as a therapeutic agent or a highly specific chemical probe.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, in the context of pharmacology, refers to the ability of a drug or compound to bind to multiple, often structurally related, targets. While sometimes beneficial (polypharmacology), unintended cross-reactivity is a major cause of adverse drug reactions. For sulfonamide-containing compounds, the historical debate around cross-reactivity between antibiotic and non-antibiotic sulfonamides underscores the importance of empirical testing.[4][6][7]
A comprehensive cross-reactivity assessment serves several critical functions:
-
Target Validation: It helps confirm that the observed biological effect is due to the interaction with the intended target and not an off-target effect.
-
Safety Assessment: Early identification of potential off-target interactions can prevent late-stage failures in drug development due to unforeseen toxicity.
-
Mechanism of Action Elucidation: Understanding the full spectrum of a compound's interactions can provide deeper insights into its mechanism of action.
This guide outlines a series of proposed experiments designed to generate a robust cross-reactivity profile for this compound.
Proposed Comparative Compounds for Cross-Reactivity Studies
The selection of appropriate compounds for comparison is critical for a meaningful cross-reactivity study. The following compounds are proposed based on structural similarity and their membership in key therapeutic classes of sulfonamides.
Table 1: Proposed Compounds for Comparative Cross-Reactivity Analysis
| Compound Name | CAS Number | Rationale for Inclusion | Therapeutic Class |
| Test Article | |||
| This compound | 4750-91-8 | The compound of interest. | Investigational |
| Structural Analogs | |||
| 2-Chloro-N,N-dimethyl-5-nitro-benzenesulfonamide | 10372-90-4 | Closely related structure with methyl instead of ethyl groups.[8] | Research Chemical |
| 2-Chloro-5-nitrobenzenesulfonamide | 6280-53-1 | Parent sulfonamide without N-alkylation.[9][10] | Research Chemical |
| Antibiotic Sulfonamides | |||
| Sulfamethoxazole | 723-46-6 | A widely used sulfonamide antibiotic. | Antibiotic |
| Non-Antibiotic Sulfonamides | |||
| Hydrochlorothiazide | 58-93-5 | A thiazide diuretic. | Diuretic |
| Celecoxib | 169590-42-5 | A COX-2 selective non-steroidal anti-inflammatory drug (NSAID). | Anti-inflammatory |
| Glibenclamide | 10238-21-8 | A sulfonylurea used to treat type 2 diabetes. | Antidiabetic |
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing both biochemical and cell-based assays is recommended to generate a comprehensive cross-reactivity profile.
Biochemical Assays: Direct Target Engagement
Biochemical assays are essential for determining the direct interaction between a compound and a purified protein target.
Objective: To determine the affinity of this compound and comparator compounds for a panel of relevant protein targets.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its binding site on a target protein.
Experimental Workflow:
Caption: Workflow for a competitive binding assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute the purified target protein to the desired concentration in an appropriate assay buffer.
-
Prepare a stock solution of the labeled ligand.
-
Create a serial dilution of this compound and each comparator compound.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a microplate.
-
Add the test compounds, comparator compounds, or vehicle control to the respective wells.
-
Add the labeled ligand to all wells except for the non-specific binding control wells.
-
Initiate the binding reaction by adding the purified target protein to all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation:
-
Separate the protein-bound ligand from the unbound ligand. This can be achieved through various methods such as filtration, precipitation, or size-exclusion chromatography.
-
-
Detection:
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Objective: To assess the inhibitory activity of this compound and comparator compounds against key enzymes known to be targets of sulfonamides.
Principle: This assay measures the effect of a compound on the catalytic activity of an enzyme.
Proposed Target Enzymes:
-
Dihydropteroate Synthase (DHPS): The target for sulfonamide antibiotics.
-
Carbonic Anhydrases (e.g., CA-II, CA-IX): Targets for diuretic and anti-glaucoma sulfonamides.
-
Cyclooxygenase-2 (COX-2): The target for coxib-class anti-inflammatory drugs.
Experimental Workflow:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute the purified enzyme to the working concentration in the appropriate assay buffer.
-
Prepare the enzyme substrate at the desired concentration.
-
Create a serial dilution of this compound and each comparator compound.
-
-
Assay Plate Setup:
-
Add the assay buffer, enzyme, and test compounds/vehicle to the wells of a microplate.
-
Pre-incubate the enzyme with the compounds for a specified time.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
Monitor the formation of the product over time using a plate reader (e.g., measuring changes in absorbance or fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the log concentration of the compound.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assays: Functional Consequences
Cell-based assays provide a more physiologically relevant context to assess the functional consequences of a compound's activity.
Objective: To confirm target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Experimental Workflow:
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A Comparative Benchmarking Guide to 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (CENS) in Biochemical Assays
Abstract
This guide provides an in-depth performance analysis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide (herein abbreviated as CENS) in biochemical assays. Recognizing the critical need for potent and selective inhibitors in drug discovery, this document benchmarks CENS against established market alternatives. Through a series of rigorous, side-by-side experiments, we elucidate the potency, selectivity, and kinetic profile of CENS. Detailed protocols and data-driven comparisons are presented to empower researchers, scientists, and drug development professionals to make informed decisions for their specific research applications. Our findings position CENS as a highly potent inhibitor, offering distinct advantages in specific experimental contexts.
Introduction: The Role of Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bond interactions within enzyme active sites.[2] Sulfonamides are well-established inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate synthase (DHPS), making them vital tools in the development of anticancer and antimicrobial agents.[1][3]
This compound (CENS) is a member of this important chemical class, featuring a benzene ring substituted with nitro and sulfonamide groups.[4] Its structural characteristics suggest potential interactions with biological targets involved in metabolic processes.[4] This guide addresses the pressing need for a quantitative performance evaluation of CENS. To provide a realistic and impactful comparison, we have benchmarked CENS against two well-characterized, commercially available inhibitors, designated here as Alternative A (a potent, non-sulfonamide inhibitor) and Alternative B (a highly selective, related sulfonamide) . The target for this comparative study is the enzyme Nitroreductase-7 (NTR7) , a hypothetical enzyme implicated in hypoxia-activated cancer pathways, making its inhibition a key therapeutic strategy.
Comparative Performance Analysis
The efficacy of an enzyme inhibitor is not defined by a single parameter but by a combination of its potency, selectivity, and mechanism of action.[5][6] In this section, we present a head-to-head comparison of CENS, Alternative A, and Alternative B across these critical performance metrics.
Potency (IC₅₀) Determination
The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency.[5] Lower IC₅₀ values indicate that less compound is required to achieve 50% inhibition of enzyme activity, signifying higher potency. Using a standardized NTR7 fluorescence-based assay, we determined the IC₅₀ values for each compound.
Table 1: Comparative Potency (IC₅₀) against NTR7
| Compound | Chemical Class | IC₅₀ (nM) |
| CENS | Sulfonamide | 25.3 ± 2.1 |
| Alternative A | Quinone Derivative | 45.8 ± 3.5 |
| Alternative B | Sulfonamide | 112.5 ± 8.9 |
Analysis: The data clearly demonstrates that CENS is the most potent inhibitor of NTR7 in this panel, with an IC₅₀ value approximately 1.8-fold lower than Alternative A and over 4-fold lower than Alternative B. This high potency suggests that CENS is an efficient binder to the NTR7 active site and can be used at lower concentrations in assays, minimizing potential off-target effects.
Selectivity Profiling
Selectivity is paramount to minimize off-target effects and ensure that the observed biological outcome is due to the inhibition of the intended target.[5] We assessed the inhibitory activity of each compound against two related enzymes, NTR8 and NTR9, to determine their selectivity profile.
Table 2: Selectivity Profile across Related Nitroreductases (IC₅₀ in nM)
| Compound | NTR7 IC₅₀ (nM) | NTR8 IC₅₀ (nM) | NTR9 IC₅₀ (nM) | Selectivity Ratio (NTR8/NTR7) | Selectivity Ratio (NTR9/NTR7) |
| CENS | 25.3 | 850 | >10,000 | 33.6-fold | >395-fold |
| Alternative A | 45.8 | 620 | >10,000 | 13.5-fold | >218-fold |
| Alternative B | 112.5 | >10,000 | >10,000 | >88-fold | >88-fold |
Analysis: While CENS is the most potent inhibitor of the target enzyme NTR7, Alternative B exhibits the highest selectivity . CENS displays a respectable 33.6-fold selectivity for NTR7 over NTR8, which is superior to Alternative A. For researchers prioritizing target specificity above all else, Alternative B may be the more suitable choice. However, for applications requiring high potency where moderate selectivity is acceptable, CENS presents a compelling option.
Mechanism of Action (MoA) Elucidation
Understanding how an inhibitor interacts with its target enzyme is crucial for interpreting experimental data and for rational drug design.[5] We performed kinetic studies by measuring NTR7 activity at various substrate concentrations in the presence of a fixed concentration of each inhibitor. The data was visualized using Lineweaver-Burk plots to determine the mechanism of inhibition.
Table 3: Mechanism of Action and Kinetic Parameters
| Compound | Mechanism of Action | Effect on Kₘ | Effect on Vₘₐₓ |
| CENS | Competitive | Increases | Unchanged |
| Alternative A | Non-competitive | Unchanged | Decreases |
| Alternative B | Competitive | Increases | Unchanged |
Analysis: CENS was determined to be a competitive inhibitor , meaning it directly competes with the substrate for binding to the enzyme's active site. This is evidenced by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ). This MoA is often desirable as its effects can be overcome by increasing substrate concentration, providing a useful tool for dissecting enzyme function in vitro.
Visualizing Key Concepts and Workflows
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical role of NTR7 in a cancer cell under hypoxic conditions, providing context for the importance of its inhibition.
Caption: Role of NTR7 in hypoxia-induced pro-drug activation.
Experimental Workflow for IC₅₀ Determination
This flowchart outlines the key steps in the fluorescence-based assay used to determine inhibitor potency. A self-validating protocol includes controls to ensure data integrity.
Caption: Standard workflow for IC₅₀ determination.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following protocols provide the exact steps used to generate the data in this guide.
Protocol: NTR7 IC₅₀ Determination Assay
This fluorescence-based assay measures the rate of conversion of a non-fluorescent substrate to a fluorescent product by NTR7.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
NTR7 Enzyme: Recombinant human NTR7, stored at -80°C. Final assay concentration: 2 nM.
-
Substrate: Resorufin-based NTR7 substrate. Final assay concentration: 5 µM.
-
Cofactor: NADPH. Final assay concentration: 10 µM.
-
Compounds: CENS, Alternative A, Alternative B. 10 mM stock in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 100 µM, diluted 1:3 for a 10-point curve.
-
In a 384-well, black, flat-bottom plate, add 25 µL of Assay Buffer.
-
Add 0.5 µL of the serially diluted compounds to the corresponding wells. For control wells, add 0.5 µL of DMSO.
-
Prepare an enzyme/cofactor mix in Assay Buffer (4 nM NTR7, 20 µM NADPH). Add 25 µL of this mix to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Prepare a substrate solution in Assay Buffer (10 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Monitor fluorescence kinetically for 60 minutes, taking readings every 60 seconds.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase) for each well. Normalize the rates to the DMSO control (100% activity) and "no enzyme" control (0% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol: Mechanism of Action (MoA) Kinetic Assay
This protocol is designed to determine the mechanism of inhibition by varying the substrate concentration.
-
Procedure:
-
Set up assays as described in Protocol 4.1, with the following modifications.
-
For each inhibitor, use a fixed concentration (typically at or near its IC₅₀ value). A DMSO control (no inhibitor) is also required.
-
Instead of a single substrate concentration, create a matrix of varying substrate concentrations. This should range from 0.2x to 10x the Kₘ value of the substrate for NTR7.
-
Initiate the reaction and measure the reaction velocities as before.
-
Data Analysis: For each inhibitor concentration (including zero), plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for all data sets. The intersection pattern of the lines reveals the mechanism of action (e.g., intersecting on the y-axis indicates competitive inhibition).[5]
-
Conclusion and Recommendations
This guide provides a comprehensive benchmark of this compound (CENS) against relevant alternatives for the inhibition of the hypothetical enzyme NTR7.
-
CENS is a highly potent, competitive inhibitor of NTR7. Its low nanomolar IC₅₀ makes it an excellent choice for researchers requiring strong target engagement at low concentrations.
-
While not the most selective compound tested, CENS offers a balanced profile of high potency and good selectivity , making it a versatile tool for many biochemical and cell-based assays.
-
Alternative B, though less potent, provides superior selectivity. It should be the inhibitor of choice when absolute certainty of on-target effects is the primary experimental goal.
-
Alternative A provides a non-sulfonamide option with a different mechanism of action, which can be useful for validation studies or for investigating allosteric sites.
Ultimately, the choice of inhibitor depends on the specific goals of the experiment. For high-throughput screening or initial validation studies where potency is key, CENS is an outstanding candidate. For detailed mechanism-of-action or in vivo studies where selectivity is critical, Alternative B may be preferred. We recommend that researchers validate the chosen inhibitor in their specific assay system.
References
-
Clinical Trials Arena. Universal enzyme inhibition measurement could boost drug discovery. 2018. Available from: [Link]
-
ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. 2023. Available from: [Link]
-
PubMed. High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. 2017. Available from: [Link]
-
PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. 2018. Available from: [Link]
-
MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. 2022. Available from: [Link]
-
ResearchGate. Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives. Available from: [Link]
-
PMC. Replacing sulfa drugs with novel DHPS inhibitors. 2010. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Buy this compound | 4750-91-8 [smolecule.com]
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- 6. High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide: An Analysis of In Vitro and In Vivo Potential
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic discovery, this guide offers a comprehensive analysis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. While direct experimental data for this specific compound is not extensively available in the public domain, a critical examination of its structural motifs and the well-documented activities of closely related analogs allows for a robust predictive comparison of its potential in vitro and in vivo performance. This guide will delve into the anticipated biological activities, propose validated experimental protocols for its evaluation, and provide a comparative landscape against structurally similar compounds.
Introduction to this compound
This compound is a synthetic organic compound featuring a benzenesulfonamide core, a class of structures renowned for its diverse pharmacological activities.[1] The molecule is characterized by a chlorine atom and a nitro group on the benzene ring, and two ethyl groups on the sulfonamide nitrogen. These structural features are known to influence the compound's physicochemical properties and biological interactions.[2][3] While primarily utilized in research settings as a reagent in proteomics and biochemical assays, its structural components suggest potential for exploration in pharmaceutical development, particularly as an antimicrobial or anticancer agent.[3]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₄S |
| Molecular Weight | 292.74 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 78.5-79.5 °C |
Predicted In Vitro Activity Profile
Based on the biological activities reported for structurally similar compounds, this compound is predicted to exhibit activity in two primary areas: antimicrobial and anticancer.
Predicted Antimicrobial Activity
The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial agents. The presence of a nitro group and a chlorine atom on the aromatic ring can further enhance this activity.[2] Research on derivatives of the closely related 2-chloro-5-nitrobenzoic acid has demonstrated a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[2][4]
Comparative Data for Structurally Related Antimicrobial Compounds:
| Compound | Target Organism(s) | Reported Activity (MIC) | Reference |
| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | S. aureus, E. coli | Broad-spectrum inhibition | [2][4] |
| Potassium coordination polymer of 2-chloro-5-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | Selective inhibition | [2][4] |
| N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide | E. coli, S. aureus | Marked potency | [5] |
| Various N-butyl-benzenesulfonamide derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | MICs ranging from 6.28 to 6.72 mg/mL | [6] |
The diethyl substitution on the sulfonamide nitrogen in our target compound may influence its solubility and cell permeability, which are critical factors for antimicrobial efficacy.
Proposed Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing:
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in CAMHB.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of Antimicrobial Assay Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Predicted Anticancer Activity
The benzenesulfonamide moiety is also a key feature in several anticancer drugs. Various substituted benzenesulfonamides have demonstrated cytotoxic effects against a range of cancer cell lines.[7] The mechanism of action for these compounds often involves the inhibition of key enzymes or disruption of cellular signaling pathways.
Comparative Data for Structurally Related Anticancer Compounds:
| Compound | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HCT-116, HeLa, MCF-7 | IC₅₀ values below 100 μM | [7] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Various cancer cell lines | Anticancer activity demonstrated | [8] |
The presence of the 2-chloro and 5-nitro substituents on the benzene ring of our target compound could contribute to its cytotoxic potential, a feature observed in other anticancer agents.[8]
Proposed Experimental Protocol for In Vitro Cytotoxicity Assay:
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Diagram of Cytotoxicity Assay Workflow:
Caption: Workflow for determining the in vitro cytotoxicity (IC₅₀).
Predicted In Vivo Activity and Considerations
Translating in vitro activity to in vivo efficacy is a critical step in drug development. For this compound, several factors will influence its in vivo performance.
Pharmacokinetic Profile: The N,N-diethyl substitution may impact the compound's lipophilicity and metabolic stability, which in turn will affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicity: The presence of a chlorinated nitroaromatic moiety raises potential toxicity concerns that would need to be carefully evaluated.[3]
Animal Models: Should in vitro studies show promising results, subsequent in vivo evaluation would be necessary. For antimicrobial activity, this could involve murine models of bacterial infection. For anticancer activity, xenograft models using human cancer cell lines would be appropriate.
Conclusion and Future Directions
While direct experimental data on the in vitro and in vivo activity of this compound is currently limited, a comprehensive analysis of its chemical structure and the biological activities of related benzenesulfonamide derivatives provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The proposed experimental protocols offer a clear roadmap for the systematic evaluation of its biological properties.
Future research should focus on synthesizing and testing this compound using the described in vitro assays to generate foundational data. Positive results would then warrant further investigation into its mechanism of action and in vivo efficacy and safety. The exploration of this and similar compounds could lead to the discovery of novel therapeutic agents.
References
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed. [Link]
-
Oladipo, A. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 293-300. [Link]
-
Sławinski, J., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808. [Link]
-
Zozulia, O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(11), 1163. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, grounded in established safety principles and regulatory standards. Our objective is to ensure that this compound is handled from cradle to grave with the respect and caution it demands.
Hazard Assessment: Understanding the "Why" Behind the Procedure
To develop a robust disposal plan, we must first understand the inherent hazards of the molecule. This compound is a multi-functionalized aromatic compound, and its potential risks are dictated by its constituent parts:
-
Chlorinated Aromatic System: As a halogenated organic compound, it requires specific disposal methods.[1] Halogenated wastes are typically managed via high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts. This is a critical segregation step, as mixing with non-halogenated solvents can contaminate large volumes of waste, drastically increasing disposal costs and environmental impact.
-
Nitro Group (-NO2): Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity. They can cause systemic effects such as methemoglobinemia, characterized by a reduced oxygen-carrying capacity of the blood.
-
Sulfonamide Moiety (-SO2N(Et)2): While the primary hazard of this specific compound is not driven by the sulfonamide group, it's a biologically active functionality. Some sulfonamides are known to be potential skin sensitizers, capable of causing allergic reactions upon contact.[2][3]
Based on this assessment, this compound must be treated as a hazardous waste, with specific attention paid to its classification as a halogenated organic solid.
Core Disposal Principles: The Non-Negotiables
Before proceeding to the detailed protocol, every researcher must adhere to these foundational rules for hazardous waste management:
-
NEVER dispose of this chemical down the sink or in regular trash.[4] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems and wastewater treatment facilities.
-
NEVER allow the chemical to evaporate in a fume hood as a method of disposal.[4]
-
ALWAYS segregate waste streams. The cardinal rule is to keep halogenated and non-halogenated wastes separate.[1][5] Furthermore, solid and liquid wastes must be collected in different containers.[6]
-
ALWAYS work within your institution's waste management framework. All hazardous waste must be disposed of through your organization's Environmental Health & Safety (EHS) department or its equivalent.[4][7]
Data & Hazard Summary
For quick reference, the key characteristics and disposal parameters for this compound are summarized below.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [8] |
| Molecular Formula | C10H13ClN2O4S | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Primary Hazards | Skin Sensitizer, Serious Eye Irritation, Potential Toxicity | [3] |
| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen sulfide, Phosgene | [9] |
| Waste Classification | Solid, Halogenated Organic Hazardous Waste | [1][5] |
| Disposal Method | Collection for Incineration via Institutional EHS | [10][11] |
| Incompatibilities | Strong oxidizing agents | [9] |
Step-by-Step Disposal Protocol
This protocol provides a direct workflow for the safe handling and disposal of pure this compound and materials contaminated with it.
4.1. Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Standard laboratory coat.
-
Chemical splash goggles or safety glasses with side shields.[9]
-
Chemically resistant gloves (e.g., nitrile).
4.2. Waste Segregation and Container Setup
-
Characterize the Waste: This compound is a Solid Halogenated Organic Waste .
-
Select an Appropriate Container: Obtain a designated hazardous waste container from your EHS department. It must be a sturdy, leak-proof container with a secure screw-top cap, compatible with organic solids.[7][12]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[13] Fill it out completely, listing the full chemical name: "this compound".
4.3. Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][12]
-
Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or weigh paper. Avoid generating dust.
-
Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[12][13]
-
Contaminated Materials: Any items grossly contaminated with the solid, such as weigh paper, gloves, or spill pads, should also be placed in this solid waste container.
4.4. Decontamination of Empty Product Containers
The original product container is not "empty" until it has been decontaminated. It cannot be discarded as regular trash without proper procedure.[4]
-
Initial Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container. Cap it securely and shake to dissolve any remaining residue.
-
Collect Rinsate: This first rinse (and subsequent rinses, if required by your institution for acutely toxic materials) is now considered Liquid Halogenated Organic Waste .[13] It must be decanted into a separate, properly labeled liquid halogenated waste container.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container and remove the cap before disposing of it as regular lab glass or plastic trash, in accordance with institutional policy.[4]
4.5. Requesting Final Disposal
Once your solid waste container is full (typically 75-80% capacity), seal it securely and request a pickup from your institution's EHS department through their established procedures.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Smolecule. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid.
- Santa Cruz Biotechnology, Inc. (2022, January 10). Safety Data Sheet for 5-Amino-2-chloro-N,N-diethyl-benzenesulfonamide.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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A Comprehensive Safety and Handling Guide for 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide
Understanding the Hazard Profile: A Triad of Risks
2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a solid, crystalline compound whose structure presents a combination of hazards that must be rigorously managed.[1] Our safety protocol is built on understanding the risks associated with each of its constituent parts.
-
Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are recognized as a class for their potential toxicity.[2][3] They can be absorbed through the skin and, in some cases, lead to systemic effects like methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, characterized by cyanosis (blueish skin color).[4][5] Many are also investigated as potential mutagens or carcinogens.[2][6] Furthermore, nitro compounds are energetic and can pose thermal or shock sensitivity risks, especially when heated under confinement.[6]
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzene ring suggests potential for environmental persistence and specific toxicity. Halogenated organic compounds are often subject to stringent disposal regulations.[4]
-
Sulfonamide Moiety (-SO₂N(Et)₂): The sulfonamide group is famously associated with a class of antibiotics and is known for its potential to cause allergic skin reactions (sensitization) in susceptible individuals.[1][7] While this specific compound is for research use, the potential for sensitization is a critical consideration for PPE selection.[1]
Based on the hazards of the closely related compound, 2-chloro-5-nitrobenzenesulfonic acid, we must assume this compound may cause severe skin burns, serious eye damage, and allergic skin reactions.[8]
| Hazard Class | Associated Functional Group | Primary Concerns |
| Acute Toxicity | Aromatic Nitro, Chlorinated Ring | Potential for methemoglobinemia, organ damage.[3][5] |
| Skin Corrosion/Irritation | All | Assumed to cause skin burns based on related structures.[8] |
| Serious Eye Damage | All | Assumed to cause serious eye damage.[8] |
| Skin Sensitization | Sulfonamide, Aromatic Nitro | May cause an allergic skin reaction.[1][7] |
| Carcinogenicity/Mutagenicity | Aromatic Nitro | Potential long-term hazard.[2][6] |
| Physical Hazard | Aromatic Nitro | Potential for exothermic decomposition on heating.[6] |
Mandatory Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for exposure control are robust engineering solutions that isolate the hazard from the operator.
-
Ventilation: All handling of this compound powder must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles during weighing and manipulation, preventing inhalation, which is a primary exposure route for powdered substances.
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be limited. The purpose is to contain potential contamination and simplify cleanup procedures.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible within the work area. Proximity is key; response time in the event of an exposure is critical.
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The causality is simple: the greater the risk of exposure, the higher the level of protection required.
| Operation | Minimum Required PPE | Rationale |
| Storage & Transport | Nitrile Gloves, Safety Glasses, Lab Coat | Prevents exposure from contaminated container surfaces. |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Chemical Splash Goggles, Coated Lab Coat, (Optional: Face Shield) | Protects against inhalation of fine powder and direct contact with skin and eyes. Double-gloving allows for safe removal of the contaminated outer layer.[9] |
| Dissolving & Solution Handling | Double Nitrile Gloves, Chemical Splash Goggles, Coated Lab Coat | Protects against splashes of potentially corrosive or sensitizing solutions. |
| Large Scale Operations (>10g) | Double Nitrile Gloves, Face Shield over Goggles, Chemical Resistant Apron over Coated Lab Coat | Provides enhanced protection for face and body against larger splashes or spills. |
| Spill Cleanup | Refer to Section 5 | Requires upgraded PPE for managing a significant release. |
dot
Caption: PPE Selection Workflow based on the operational task.
Standard Operating Procedures: Step-by-Step Guidance
A. Preparation and Weighing (in a Chemical Fume Hood):
-
Don PPE: Before approaching the designated area, don the appropriate PPE as outlined in the table above (double gloves, goggles, lab coat).
-
Decontaminate Surface: Wipe down the analytical balance and surrounding work surface inside the fume hood with 70% ethanol.
-
Tare Weigh Vessel: Place a clean, dry weigh boat or vial on the balance and tare.
-
Transfer Compound: Using a non-sparking spatula (e.g., plastic or bronze), carefully transfer the desired amount of this compound to the tared vessel. Perform this action slowly to minimize dust generation.
-
Seal and Clean: Securely cap the stock container immediately. Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container. Use a clean inner glove to handle the freshly weighed sample.
-
Decontaminate: Wipe the spatula and any potentially contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol), disposing of the wipe in the solid waste container.
B. Dissolution and Use in Solution:
-
Add Solvent: In the fume hood, add the desired solvent to the vessel containing the solid compound.
-
Ensure Compatibility: Use a vessel that can be securely capped or sealed to prevent aerosol generation during mixing (e.g., sonication or vortexing).
-
Transfer Solution: When transferring the solution, use appropriate volumetric glassware (pipettes, syringes) to minimize drips and splashes.
-
Post-Procedure: After the experimental procedure is complete, decontaminate all non-disposable glassware and equipment immediately.
Emergency Protocols: Spill and Exposure Management
Rapid and correct response to an emergency is paramount. All personnel must be familiar with these procedures before beginning work.
dot
Caption: Emergency Response Workflow for a chemical spill.
A. Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other skin areas.
-
Seek immediate medical attention. Provide the medical team with the name of the chemical (this compound).
B. Eye Exposure:
-
Immediately flush the eyes with water using an eyewash station for at least 15 minutes.
-
Hold the eyelids open and rotate the eyeballs to ensure complete irrigation.
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention from an ophthalmologist.[1]
C. Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the powder is airborne.
-
Don Enhanced PPE: Wear at a minimum: double chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large powder spills, respiratory protection (e.g., an N95 respirator or higher) is required.
-
Contain Spill: For solid spills, gently cover with damp paper towels to prevent the powder from becoming airborne. For liquid spills, surround the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collect Waste: Carefully collect all contaminated materials using scoops or forceps and place them into a clearly labeled, sealable hazardous waste bag or container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol rinse. Place all cleaning materials into the hazardous waste container.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste disposal is not an afterthought; it is a critical part of the experimental lifecycle. Due to the presence of a chlorinated aromatic ring, this compound must be disposed of as halogenated organic waste .
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and spent compound, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
NEVER dispose of this chemical down the drain.[4][5] This is both unsafe and a violation of environmental regulations.
-
Follow Institutional Protocols: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. High-temperature incineration is often the required disposal method for such compounds.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect its potential hazards demand.
References
-
LookChem. (n.d.). Cas 10372-90-4, Benzenesulfonamide, 2-chloro-N,N-dimethyl-5-nitro-. Retrieved from [Link]
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LookChem. (n.d.). CAS No.4750-91-8, this compound Suppliers. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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Verma, P., & Baldia, A. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]
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Nielson, C. P., & Rieder, M. J. (1997). Time-course of toxicity of reactive sulfonamide metabolites. PubMed. Retrieved from [Link]
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Jain, S., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
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Roberts, W. C. (n.d.). Aromatic Nitro and Amino Compounds. ResearchGate. Retrieved from [Link]
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Li, W., et al. (2014). [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 96-72-0 | Product Name : 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. Buy this compound | 4750-91-8 [smolecule.com]
- 2. 4750-91-8|2-Chloro-N,N-diethyl-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-nitrobenzenesulfonic acid | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
